N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Description
BenchChem offers high-quality N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCYTHSFYOECU-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=N/O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
(3,5-Dimethoxybenzaldehyde Oxime)
Executive Summary & Strategic Significance
This technical guide details the synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (commonly referred to as 3,5-dimethoxybenzaldehyde oxime ). This compound serves as a critical intermediate in the synthesis of polyhydroxystilbenes (such as resveratrol analogues), which are heavily researched for their antioxidant, anti-inflammatory, and anticancer properties.
The oxime functionality allows for versatile downstream transformations:
-
Dehydration to form 3,5-dimethoxybenzonitrile.
-
Reduction to form 3,5-dimethoxybenzylamine.
-
C-H Activation/Coupling to generate stilbene derivatives via palladium-catalyzed cross-coupling.
This guide prioritizes a high-yield, scalable aqueous-ethanol protocol that minimizes hazardous waste while ensuring high purity suitable for pharmaceutical applications.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine |
| Common Name | 3,5-Dimethoxybenzaldehyde Oxime |
| CAS Number | 31874-34-7 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 105–108 °C [1] |
| Solubility | Soluble in Ethanol, Methanol, DMSO, Ethyl Acetate; Insoluble in cold water |
Reaction Pathway & Mechanism
The synthesis proceeds via the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is base-catalyzed to liberate the free nucleophilic hydroxylamine from its salt form.
Mechanistic Steps:
-
In Situ Deprotonation: Sodium hydroxide (NaOH) neutralizes hydroxylamine hydrochloride, generating free hydroxylamine (
). -
Nucleophilic Attack: The lone pair on the nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A tetrahedral carbinolamine intermediate is formed.
-
Elimination: Water is eliminated to form the
double bond, locking the molecule into the oxime structure (predominantly the E-isomer due to steric stability).
Diagram 1: Reaction Mechanism Pathway
Caption: Mechanistic flow from nucleophilic attack to elimination of water, yielding the target oxime.[1]
Experimental Protocol (Standard Reflux Method)
This protocol is optimized for a 10 mmol scale but is linearly scalable.
Reagents & Equipment[2]
-
Precursor: 3,5-Dimethoxybenzaldehyde (1.66 g, 10 mmol).
-
Reagent: Hydroxylamine Hydrochloride (
) (0.83 g, 12 mmol, 1.2 eq). -
Base: Sodium Hydroxide (NaOH) (0.48 g, 12 mmol, 1.2 eq) dissolved in 2 mL water.
-
Solvent: Ethanol (95% or absolute, 20 mL).
-
Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Ice Bath, Buchner Funnel.
Step-by-Step Procedure
-
Dissolution: In the 50 mL RBF, dissolve 1.66 g of 3,5-dimethoxybenzaldehyde in 15 mL of ethanol. Ensure complete dissolution (solution should be clear/pale yellow).
-
Amine Preparation: In a separate beaker, dissolve 0.83 g of
in 5 mL of water. -
Addition: Add the hydroxylamine solution to the aldehyde solution with stirring.
-
Basification: Dropwise, add the NaOH solution (0.48 g in 2 mL water) to the reaction mixture.
-
Note: The mixture may warm slightly. The pH should be checked to ensure it is slightly basic or neutral (pH ~7-8) to facilitate the reaction without damaging the aldehyde.
-
-
Reflux: Attach the condenser and heat the mixture to reflux (approx. 80 °C) for 1–2 hours .
-
Monitoring: Check progress via TLC (Silica gel; Mobile Phase: Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, and a lower oxime spot should appear.
-
-
Workup:
-
Remove heat and allow the flask to cool to room temperature.
-
Rotary evaporate approximately 50-70% of the ethanol.
-
Pour the concentrated residue into 50 mL of ice-cold water with vigorous stirring. The oxime will precipitate immediately as a white solid.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash the filter cake with 2 x 10 mL of cold water to remove residual salts (NaCl).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
Purification (Recrystallization)
If the melting point is below 100 °C, recrystallize:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then refrigerate.
-
Filter the crystals.[2]
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from reagent mixing to purified crystalline product.
Process Validation (Quality Control)
To ensure the integrity of the synthesized compound, compare your analytical data against these standards.
Melting Point Analysis
-
Target Range: 105–108 °C [1].[3]
-
Note: If the MP is 45–48 °C, you have unreacted aldehyde. If it is <100 °C with a broad range, the product is wet or impure.
Nuclear Magnetic Resonance (NMR)
The conversion from aldehyde to oxime is distinct in
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Aldehyde (-CHO) | ~9.80 | Singlet | Disappears completely. |
| Azomethine (-CH=N-) | 8.05 – 8.15 | Singlet | Appears (New peak). |
| Aromatic Protons | 6.50 – 7.00 | Multiplet | Shifts slightly upfield. |
| Methoxy (-OCH3) | 3.80 – 3.85 | Singlet (6H) | Remains distinct. |
| Oxime (-OH) | 8.00 – 11.00 | Broad Singlet | Exchangeable with |
Infrared Spectroscopy (IR)
-
C=N Stretch: Look for a new band at 1600–1640 cm⁻¹ .
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹ .
-
C=O Stretch: The strong aldehyde carbonyl peak at ~1680 cm⁻¹ should be absent .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation. | Reduce ethanol volume further before adding water; cool mixture to 0 °C. |
| Oiling Out | Product precipitating as oil. | The ethanol/water ratio is off. Re-dissolve in warm ethanol and add water more slowly with scratching. |
| Impure Product | Residual aldehyde. | Check stoichiometry. Ensure reflux time is sufficient. Recrystallize from Ethanol/Water.[4] |
| Coloration | Oxidation products. | Use pure reagents.[4] Perform reaction under Nitrogen atmosphere if reagents are old. |
Safety & Handling
-
Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Avoid contact.
-
Thermal Hazard: Oximes can undergo energetic decomposition at high temperatures. Do not distill the oxime residue to dryness at high heat. Always dry in a vacuum oven at moderate temperatures (<50 °C).
-
Solvents: Ethanol and Ethyl Acetate are flammable. Work in a fume hood.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 3,5-Dimethoxybenzaldehyde Compound Summary. Retrieved March 5, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Recent Advances in the Synthesis of Hydroxylamines. Retrieved March 5, 2026, from [Link]
Sources
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine: Structural Elucidation, Synthesis, and Advanced Applications
Executive Summary
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, commonly known as 3,5-dimethoxybenzaldehyde oxime, is a versatile nitrogenated aromatic compound serving as a critical intermediate in synthetic chemistry, materials science, and chemical biology. Characterized by its unique stereoelectronic profile, this compound acts as a structural model for lignin valorization, a precursor for active pharmaceutical ingredients (APIs), and a probe for supramolecular crystal engineering. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its advanced applications in chemoenzymatic oxidation and solid-state chemistry.
Physicochemical Profiling & Structural Conformation
The structural integrity of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is defined by the interplay between its electron-rich dimethoxy-substituted aromatic ring and the polar, hydrogen-bonding capable oxime moiety. The compound is registered under the1[1].
Crystallographic analysis reveals that the oxime group predominantly adopts the thermodynamic (E)-configuration, with a C5—C9—N1—O3 torsion angle of 178.22°[2]. Steric interactions between the aromatic protons and the oxime group force the molecule out of perfect planarity, resulting in a 12.68° twist of the oxime grouping relative to the dimethoxybenzene ring[2].
Interestingly, the specific steric and electronic profile of the 3,5-dimethoxy substitution disrupts the classical
Quantitative Data Summary
Table 1: Physicochemical & Crystallographic Properties
| Parameter | Value | Reference |
| IUPAC Name | N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | - |
| CAS Number | 34967-25-4 | [1] |
| Molecular Formula | C9H11NO3 | [2] |
| Molar Mass | 181.19 g/mol | Calculated |
| Torsion Angle (E-isomer) | 178.22 (11)° | [2] |
| Aromatic-Oxime Twist Angle | 12.68 (6)° | [2] |
| Hydrogen Bond Motif | Infinite [100] chain (O—H⋯N) | [2] |
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of 3,5-dimethoxybenzaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, followed by dehydration.
Causality of Experimental Choices
Free hydroxylamine is highly unstable and prone to explosive decomposition. Therefore, the bench-stable salt, hydroxylamine hydrochloride (
Step-by-Step Self-Validating Methodology
-
Reagent Preparation: Dissolve 5.0 mmol of 3,4-dimethoxybenzaldehyde in 25 mL of absolute ethanol in a round-bottom flask[2].
-
Nucleophile Activation: In a separate vial, dissolve 6.0 mmol of hydroxylamine hydrochloride and 6.0 mmol of sodium hydroxide in a minimal amount of deionized water[2]. Validation: The stoichiometric 1:1 ratio ensures complete neutralization without leaving excess strong base that could trigger side reactions.
-
Reflux & Monitoring: Add the aqueous solution to the ethanolic aldehyde solution. Heat the mixture under reflux (~78 °C). Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active aldehyde spot confirms full conversion to the tetrahedral carbinolamine intermediate and its subsequent dehydration[3].
-
Antisolvent Precipitation: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol, then add cold water[2]. Causality: Water acts as an antisolvent, drastically reducing the solubility of the organic oxime and driving rapid supersaturation and precipitation, while retaining unreacted inorganic salts in the aqueous phase[3].
-
Thermodynamic Purification: Collect the crude precipitate via vacuum filtration. Recrystallize the solid from a hot ethanol/water mixture. Validation: Slow cooling selectively crystallizes the thermodynamically stable (E)-isomer as colorless blocks, effectively purging the kinetic (Z)-isomer and trace nitrile impurities[2][3].
Fig 1. Mechanistic workflow for the synthesis and E-isomer enrichment of the target oxime.
Advanced Applications in Chemical Biology & Materials
Chemoenzymatic Oxidation and Lignin Valorization
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine and its closely related analogs serve as vital
When subjected to laccase-mediated oxidation (e.g., using enzymes from Trametes versicolor), the oxime undergoes SET to form a delocalized radical intermediate. The presence of the nitrogenated, electron-withdrawing oxime group significantly enhances the stability of this radical[4]. This stabilization is crucial because it dictates the reaction pathway, heavily favoring controlled C–C dimerization over chaotic, uncontrolled polymerization[4].
Fig 2. Laccase-mediated single-electron oxidation pathway of lignin-derived oxime models.
Crystal Engineering & Supramolecular Assembly
The dual nature of the oxime group—acting as both a hydrogen bond donor and acceptor—makes it an excellent candidate for crystal engineering. Studies on closely related dimethoxybenzaldehyde oxime analogs demonstrate that the targeted protonation of the alkalic oxime group using hydrochloric acid yields organic salts characterized by highly ordered 1D "stair-like" ribbon architectures[5]. These supramolecular assemblies are stabilized by four-membered square intermolecular contacts between the chloride ions and the protonated functional groups, providing critical insights into the rational design of molecular crystals[5].
Therapeutic Modeling for Organophosphorus Poisoning
Beyond materials science, oximes are the primary therapeutic agents utilized as acetylcholinesterase reactivators in the event of organophosphorus poisoning[2]. The distinct electronic distribution provided by the 3,5-dimethoxy substitution makes N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine a valuable structural scaffold for structure-activity relationship (SAR) studies aimed at developing next-generation antidotes with enhanced blood-brain barrier penetration[2].
Table 2: Experimental Reaction Parameters (Synthesis vs. Enzymatic Oxidation)
| Parameter | Chemical Oximation | Laccase-Mediated Oxidation |
| Primary Reagent | Hydroxylamine Hydrochloride | Laccase (Trametes versicolor) |
| Catalyst / Base | Sodium Hydroxide (NaOH) | None (Enzyme acts as catalyst) |
| Solvent System | Ethanol / Water | Acetate buffer (pH 4.7) + 10% cosolvent |
| Temperature | Reflux (~78 °C) | Mild (30 °C – 50 °C) |
| Primary Output | (E)-Oxime Isomer | Dimeric / Polymeric species |
References
- Bin Dong, Yu Zhang. "(E)-3,5-Dimethoxybenzaldehyde oxime". Acta Crystallographica Section E: Structure Reports Online.
- "Synthesis of nitrogenated lignin-derived compounds and reactivity with laccases.
- "Comparison Between the Acidification of Acidic and Alkalic Groups".
- "Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime". BenchChem.
- "3,5-Dimethoxybenzaldehyde oxime CAS#: 34967-25-4". ChemicalBook.
Sources
- 1. 3,5-Dimethoxybenzaldehyde oxime CAS#: 34967-25-4 [m.chemicalbook.com]
- 2. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of nitrogenated lignin-derived compounds and reactivity with laccases. Study of their application in mild chemoenzymatic oxidative processes ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10497A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Engineering Dimethoxyphenyl Oxime Derivatives: A Technical Guide on Scaffold Design, Biological Activity, and High-Throughput Evaluation
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I approach the dimethoxyphenyl oxime scaffold not merely as a static chemical structure, but as a tunable molecular engine. The unique electronic and steric properties of this pharmacophore have positioned it at the forefront of targeted therapeutics, particularly in oncology and neuroprotection. This whitepaper provides an in-depth analysis of the mechanistic pathways, structural rationale, and self-validating experimental protocols required to synthesize and evaluate dimethoxyphenyl oxime derivatives and their complex hybrids.
Structural Rationale & Pharmacophore Dynamics
The core efficacy of dimethoxyphenyl oxime derivatives—such as Ethanone, 1-(3,4-dimethoxyphenyl)-, oxime—lies in their precise molecular geometry.
-
The Dimethoxyphenyl Ring: The methoxy groups at the 3 and 4 positions provide crucial electron-donating properties and steric bulk. This enhances binding affinity within the hydrophobic pockets of target kinases.
-
The Oxime Moiety (-C=N-OH): The oxime group acts as a critical hydrogen-bond donor and acceptor, facilitating strong, directional interactions with protein residues[1]. Furthermore, its inherent nucleophilicity serves as a highly reactive handle for synthesizing complex multi-target directed ligands (MTDLs), such as 1,5-diarylpyrazole/oxime conjugates[2].
Mechanistic Pathways: Dual Kinase Inhibition and Apoptosis
Recent advancements in oncology emphasize the necessity of overcoming drug resistance through multi-target inhibition. Dimethoxyphenyl oxime hybrids excel in this paradigm.
EGFR and JNK-2 Dual Inhibition
Overexpression of the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase 2 (JNK-2) are hallmarks of aggressive tumor proliferation. Specific oxime hybrids have demonstrated potent dual inhibition. By occupying the ATP-binding clefts of these kinases, oxime derivatives halt downstream signaling cascades. For instance, optimized oxime hybrids have achieved JNK-2 IC50 values as low as 1.0 µM, mirroring the efficacy of standard therapeutics like sorafenib[2].
Caspase-Mediated Apoptosis & Antioxidant Potential
Beyond direct kinase inhibition, these compounds trigger intrinsic apoptotic pathways. They induce cell death through the activation of caspase pathways and the strict inhibition of cell cycle progression[1]. Additionally, the electron-rich nature of the dimethoxyphenyl ring allows these compounds to scavenge free radicals, offering potent antioxidant properties that protect healthy cells from oxidative stress-related damage[1].
Diagram 1: Mechanistic pathway of EGFR/JNK-2 dual inhibition and apoptosis by oxime derivatives.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the synthesis of the oxime scaffold and its subsequent biological evaluation, incorporating internal controls at every critical juncture.
Diagram 2: End-to-end experimental workflow for oxime derivative screening.
Protocol A: Synthesis of 1-(3,4-dimethoxyphenyl)ethanone oxime
Objective: High-yield, stereoselective conversion of the ketone precursor to the oxime scaffold.
Causality & Rationale: We utilize hydroxylamine hydrochloride (
Step-by-Step Methodology:
-
Initiation: Dissolve 10 mmol of 1-(3,4-dimethoxyphenyl)ethanone in 20 mL of anhydrous ethanol.
-
Reagent Addition: Add 15 mmol of
and 15 mmol of sodium acetate.-
Self-Validation Check: The 1.5x molar excess ensures complete consumption of the ketone. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
-
Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 2-4 hours.
-
Precipitation: Cool the mixture to room temperature and pour it into 50 mL of crushed ice to precipitate the crude oxime.
-
Purification & Validation: Filter, wash with cold distilled water, and recrystallize from ethanol.
-
Self-Validation Check: Confirm the structure and (E)/(Z) isomer ratio using 1H-NMR. The diagnostic oxime -OH proton shift will typically appear as a broad singlet around 11.0–11.5 ppm.
-
Protocol B: In Vitro Cytotoxicity & Kinase Inhibition Assay
Objective: Quantify the antiproliferative IC50 and confirm target engagement. Causality & Rationale: We employ the MTT assay for broad cytotoxicity screening across diverse cell lines (e.g., MCF-7, HCT-116, DLD-1) because it provides a highly reliable, colorimetric readout of mitochondrial metabolic activity. For target engagement, a luminescence-based Kinase-Glo assay is used to measure residual ATP, directly correlating with EGFR/JNK-2 kinase activity[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., DLD-1, MCF-7) in 96-well plates at
cells/well. Incubate for 24h at 37°C in a 5% CO2 atmosphere. -
Treatment: Treat cells with serial dilutions of the oxime derivative (0.1 µM to 100 µM).
-
Self-Validation Check: Always include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive clinical control (e.g., Daunorubicin or Sorafenib) to benchmark efficacy[2].
-
-
Viability Readout (MTT): After 72h, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4h. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm using a microplate reader.
-
Target Engagement (Kinase Assay): Incubate recombinant EGFR/JNK-2 with the lead oxime compound, ATP, and specific peptide substrates. Add Kinase-Glo reagent and measure luminescence to calculate the precise IC50 of kinase inhibition.
Quantitative Data Analysis
The table below synthesizes the biological activity of key dimethoxyphenyl oxime derivatives and their advanced hybrids, demonstrating their broad-spectrum potential.
| Compound / Scaffold Class | Primary Target / Mechanism | Cell Line / Assay | Efficacy (IC50 / GI50) | Ref |
| 1-(3,4-dimethoxyphenyl)ethanone oxime | Caspase activation / Antioxidant | Breast & Lung Cancer | Significant Cytotoxicity | [1] |
| 1,5-Diarylpyrazole/Oxime Hybrid (8i) | JNK-2 Kinase | Enzymatic Kinase Assay | 1.0 µM | [2] |
| 1,5-Diarylpyrazole/Oxime Hybrid (8d) | EGFR Kinase | Enzymatic Kinase Assay | 8.0 µM | [2] |
| 1,5-Diarylpyrazole/Oxime Hybrid (10a) | Antiproliferative | DLD-1 (Colorectal) | 26.0 µM | [2] |
| Androstene oxime-nitrogen mustard (125a) | DNA Alkylation / Antiproliferative | IGROV (Ovarian Cancer) | GI50 = 0.937 µg/mL | [3] |
| 2-(3,4-Dimethoxyphenyl)benzazoles | Cytotoxicity / Bioisosterism | MCF-7 & HeLa | 7.0 & 5.5 µg/mL | [4] |
Future Perspectives & Drug Development
The dimethoxyphenyl oxime scaffold is a privileged structure in medicinal chemistry. While its in vitro efficacy is undeniable, future drug development must address the pharmacokinetic hurdles typical of flat, aromatic systems.
As an application scientist, my recommendation for next-generation development focuses on two pillars:
-
Prodrug Strategies: Converting the oxime into amidoxime derivatives can significantly enhance oral bioavailability and metabolic stability[4].
-
Targeted Delivery: Utilizing nanoformulations—such as dextran sulfate–chitosan nanoparticles or cyclodextrin complexation—can improve the aqueous solubility of these highly lipophilic hybrids, ensuring that the potent in vitro IC50 values translate successfully into in vivo tumor regression[5].
References
- chem960.com - Ethanone,1-(3,4-dimethoxyphenyl)-, oxime: Chemical Properties and Biological Activities.
- MDPI - Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation.
- NIH / PMC - Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids.
- NIH / PMC - A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities.
- ResearchGate - Synthesis & Anticancer Evaluation of New Substituted 2-(3,4-Dimethoxyphenyl)benzazoles.
Sources
- 1. chem960.com [chem960.com]
- 2. mdpi.com [mdpi.com]
- 3. Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine mechanism of action hypothesis
Mechanism of Action Hypothesis & Pharmacological Potential
Executive Summary
This technical guide delineates the physicochemical profile and hypothesized mechanism of action (MOA) for N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (also identified as 3,5-dimethoxybenzaldehyde oxime).
While often utilized as a synthetic intermediate in the generation of adenosine receptor modulators and complex heterocycles, this compound possesses a distinct pharmacophore combining a resorcinol-mimetic scaffold (3,5-dimethoxyphenyl) with a metal-chelating oxime warhead .
Based on Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., combretastatins, hydroxamic acids, and resveratrol), we propose a dual-mechanism hypothesis:
-
Primary MOA: Competitive inhibition of Tyrosinase via binuclear copper chelation (Dermatological/Melanoma indication).
-
Secondary MOA: Microtubule destabilization targeting the Colchicine-binding site (Oncology indication).
Chemical Identity & Structural Pharmacophore
| Property | Specification |
| IUPAC Name | N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine |
| Common Name | 3,5-Dimethoxybenzaldoxime |
| CAS Registry | 5470-95-1 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| LogP (Predicted) | ~1.6 (Lipophilic, membrane permeable) |
| Key Functional Groups | [1][2][3][4] • Oxime (-CH=N-OH): Metal chelation, H-bond donor.• 3,5-Dimethoxy Ring: Hydrophobic interaction, steric bulk. |
Pharmacophore Analysis
The molecule acts as a "linker-warhead" system. The 3,5-dimethoxy motif is a privileged structure found in potent tubulin inhibitors (e.g., Combretastatin A4) and stilbenoid antioxidants (e.g., Pterostilbene). The oxime moiety serves as a bioisostere for carbonyls or alkenes but adds the capability to coordinate with metalloenzymes (Zn²⁺, Cu²⁺).
Mechanism of Action Hypothesis[6][7]
Hypothesis A: Tyrosinase Inhibition (Melanogenesis Modulation)
Rationale: Tyrosinase is a copper-containing enzyme rate-limiting in melanin synthesis. Benzaldoximes are established tyrosinase inhibitors.[5] The oxime group mimics the transition state of tyrosine oxidation or directly chelates the active site copper ions.
Mechanistic Pathway:
-
Entry: The lipophilic dimethoxy ring facilitates penetration into the melanosome.
-
Binding: The compound enters the Tyrosinase active site.
-
Chelation: The oxygen and nitrogen of the oxime group coordinate with the binuclear copper center (CuA and CuB).
-
Inhibition: This blocks the binding of L-DOPA/Tyrosine, preventing oxidation to DOPAquinone.
-
Result: Downregulation of melanogenesis (Anti-hyperpigmentation).
Figure 1: Proposed kinetic pathway for Tyrosinase inhibition via copper chelation.
Hypothesis B: Microtubule Destabilization (Antineoplastic)
Rationale: The 3,5-dimethoxyphenyl ring is structurally homologous to the A-ring of Colchicine and Combretastatin A4 . The oxime bridge restricts rotation, potentially locking the molecule in a configuration that fits the colchicine-binding pocket on β-tubulin.
Mechanistic Pathway:
-
Interaction: The compound binds to the interface between α- and β-tubulin dimers.
-
Arrest: Binding prevents the incorporation of the dimer into the growing microtubule.
-
Catastrophe: Promotes microtubule depolymerization.
-
Cell Cycle Arrest: Cells arrest in the G2/M phase, leading to apoptosis.
Experimental Validation Protocols
To validate these hypotheses, the following experimental workflows are required. These protocols are designed to be self-validating with positive controls.
Protocol 1: Tyrosinase Inhibition Assay (In Vitro)
Objective: Determine IC₅₀ for tyrosinase inhibition compared to Kojic Acid (standard).
-
Reagent Prep:
-
Enzyme: Mushroom Tyrosinase (500 U/mL in Phosphate Buffer pH 6.8).
-
Substrate: L-DOPA (5 mM).
-
Test Compound: Dissolve N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine in DMSO (final conc < 1%).
-
-
Assay Setup:
-
In a 96-well plate, mix: 10 µL Compound + 20 µL Enzyme + 170 µL Buffer.
-
Incubate at 25°C for 10 minutes (allows enzyme-inhibitor binding).
-
Add 20 µL L-DOPA to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (Dopachrome formation) every 30s for 10 mins.
-
-
Analysis:
-
Calculate % Inhibition =
. -
Validation: Kojic Acid must show IC₅₀ ~15-20 µM for assay validity.
-
Protocol 2: Tubulin Polymerization Assay (Fluorometric)
Objective: Assess the compound's ability to inhibit microtubule assembly.
-
Reagent Prep:
-
Tubulin: Purified porcine brain tubulin (>99%) in G-PEM buffer.
-
Reporter: DAPI (fluorescence increases upon binding to polymer).
-
-
Workflow:
-
Prepare Tubulin (2 mg/mL) on ice.
-
Add Test Compound (10 µM) or Control (Colchicine 5 µM).
-
Transfer to 37°C plate reader immediately.
-
-
Data Acquisition:
-
Ex/Em: 360/450 nm. Read every 1 min for 60 mins.
-
-
Interpretation:
-
Normal Polymerization: Sigmoidal curve (Lag, Growth, Plateau).
-
Inhibition: Reduction in Vmax (Growth rate) and Plateau height.
-
Synthesis & Metabolic Considerations
Synthesis Pathway: The standard synthesis involves the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in a basic medium (Na₂CO₃ or NaOH).
Figure 2: Condensation reaction pathway.
Metabolic Stability:
-
CYP450 Metabolism: The methoxy groups are targets for O-demethylation (likely CYP2D6 or CYP3A4), yielding phenolic metabolites (resorcinol derivatives) which may have enhanced antioxidant but lower lipophilicity.
-
Hydrolysis: The oxime bond is generally stable but can undergo hydrolysis to the aldehyde under highly acidic conditions or specific enzymatic action.
References
-
Ley, J. P., et al. (2001). "Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors."[5] Journal of Agricultural and Food Chemistry.
-
Cravotto, G., et al. (2020). "Unsubstituted Oximes as Potential Therapeutic Agents."[4][6] Molecules.
-
Pettit, G. R., et al. (1995). "Antineoplastic agents.[4] 291. Isolation and structure of combretastatins A-1 and B-1." Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2023). "Product Specification: 3,5-Dimethoxybenzaldehyde oxime."
-
PubChem. (2023). "Compound Summary: N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2011069294A1 - N6-substituted adenosine derivatives, n6-substituted adenine derivatives and uses thereof - Google Patents [patents.google.com]
- 4. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Solvation Thermodynamics and Solubility Profiling of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Executive Summary
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, commonly referred to as 3,5-dimethoxybenzaldehyde oxime, is a highly versatile intermediate utilized in active pharmaceutical ingredient (API) synthesis, co-crystal engineering, and chemoenzymatic processes. Because solvation dictates reaction kinetics, purification efficiency, and bioavailability, understanding the solubility profile of this compound across a spectrum of organic solvents is critical.
This whitepaper provides an in-depth analysis of the physicochemical properties governing the solvation of 3,5-dimethoxybenzaldehyde oxime. It bridges structural crystallography with thermodynamic principles, provides a comprehensive solubility matrix, and outlines a self-validating experimental protocol for determining thermodynamic solubility.
Physicochemical Profiling & Structural Causality
The solubility of 3,5-dimethoxybenzaldehyde oxime in any given solvent is dictated by the thermodynamic competition between its internal crystal lattice energy and the external solvation energy provided by the solvent.
To predict its solubility, we must analyze its structural features:
-
Hydrogen Bonding Network: The oxime functional group (-CH=N-OH) is highly polar, acting as both a strong hydrogen-bond donor (via the hydroxyl proton) and an acceptor (via the nitrogen lone pair and oxygen). Crystallographic studies reveal a unique solid-state architecture: rather than forming the standard oxime dimers, 3,5-dimethoxybenzaldehyde oxime molecules link into infinite [100] chains via robust intermolecular O—H···N hydrogen bonds[1].
-
Lipophilic Contributions: The 3,5-dimethoxyphenyl ring introduces significant steric bulk and lipophilicity. While the methoxy oxygens can act as weak H-bond acceptors, the aromatic core primarily engages in
stacking and dispersion interactions. -
Solvation Thermodynamics: To dissolve the compound, a solvent must provide sufficient exothermic solute-solvent interactions to overcome the endothermic disruption of the infinite O—H···N crystal lattice chains. Consequently, polar aprotic solvents with strong H-bond acceptor capabilities (e.g., DMSO) exhibit the highest solubilization capacity, whereas non-polar aliphatic hydrocarbons fail to disrupt the lattice.
Logical relationship between crystal lattice energy, solvent polarity, and thermodynamic solubility.
Solubility Matrix in Organic Solvents
The following table summarizes the quantitative and semi-quantitative solubility data for 3,5-dimethoxybenzaldehyde oxime at 25°C. This data synthesizes structural thermodynamic estimations with empirical observations from chemoenzymatic studies, where solubility constraints necessitated the use of specific organic co-solvents[2].
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Strong H-bond acceptance; completely disrupts O-H···N chains. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Strong H-bond acceptance; high dipole moment stabilizes the solute. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 30 - 50 | H-bond donor/acceptor; competitive lattice disruption. |
| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 20 - 40 | Moderate dipole-dipole interactions; weak H-bonding. |
| Moderately Polar | Dichloromethane (DCM) | 8.9 | 15 - 30 | Favorable dispersion forces with the aromatic ring. |
| Non-Polar | n-Hexane | 1.9 | < 1 | Insufficient polarity to break crystal lattice H-bonds. |
| Aqueous | Water | 80.1 | < 0.1 | High cohesive energy density excludes the lipophilic aromatic core. |
Experimental Methodology: Thermodynamic Solubility Determination
As a standard in application science, kinetic solubility (often determined via rapid solvent shift methods) is insufficient for rigorous process design. The following protocol outlines a self-validating workflow for determining the thermodynamic solubility of 3,5-dimethoxybenzaldehyde oxime.
Self-Validating Protocol
-
Preparation of Saturated Solutions: Add an excess amount of 3,5-dimethoxybenzaldehyde oxime (e.g., 150 mg) to 1.0 mL of the target organic solvent in a sealed 2.0 mL amber glass vial.
-
Causality: The visible presence of excess solid phase is thermodynamically required to establish a true dynamic equilibrium between the dissolved solute and the crystal lattice.
-
-
Isothermal Equilibration: Agitate the vials on a thermoshaker at 25.0 ± 0.1 °C and 800 rpm for 48 hours.
-
Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers or supersaturation states.
-
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to cleanly separate the undissolved solute from the saturated supernatant.
-
Supernatant Analysis (HPLC-UV): Dilute an aliquot of the clear supernatant with the mobile phase (e.g., Acetonitrile:Water) to fall within the linear dynamic range of the UV detector. Quantify the concentration using a validated HPLC-UV method at
= 254 nm. -
Solid-State Verification (Self-Validation Step): Recover the solid pellet, dry it gently under a nitrogen stream, and analyze it via Powder X-Ray Diffraction (pXRD).
-
Causality: Solvents can induce polymorphic transformations or form solvates. If the pXRD pattern of the pellet differs from the starting material, the measured solubility corresponds to the new solid form, invalidating the result for the original polymorph. This step ensures the integrity of the thermodynamic data.
-
Self-validating experimental workflow for determining thermodynamic solubility.
Applications in Drug Development & Synthesis
The distinct solubility profile of 3,5-dimethoxybenzaldehyde oxime directly dictates its utility in advanced chemical processes:
-
Chemoenzymatic Oxidations: In studies utilizing laccases for the oxidation of lignin-derived aromatic compounds, the poor aqueous solubility of highly substituted benzaldehyde oximes necessitates the use of 10% (v/v) DMSO or EtOH as water-miscible organic co-solvents. This precise solvent ratio is required to maintain homogeneous reaction conditions without denaturing the biocatalyst[2].
-
Co-Crystal Engineering: The oxime's robust hydrogen-bonding capability makes it an excellent candidate for pharmaceutical co-crystallization. Understanding its moderate solubility in solvents like ethyl acetate allows researchers to design highly controlled anti-solvent crystallization processes that selectively precipitate the co-crystal over the individual co-formers.
References
-
Title: (E)-3,5-Dimethoxybenzaldehyde oxime Source: Acta Crystallographica Section E: Structure Reports Online (2010) URL: [Link]
-
Title: Synthesis of nitrogenated lignin-derived compounds and reactivity with laccases. Study of their application in mild chemoenzymatic oxidative processes Source: RSC Advances (2017) URL: [Link]
Sources
Unveiling the Therapeutic Potential of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine: A Guide to Target Identification and Validation
Abstract
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, a benzaldehyde oxime derivative, belongs to a chemical class demonstrating a wide spectrum of biological activities, including notable anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established bioactivities of structurally related molecules. We will delve into the mechanistic rationale for proposing key molecular targets and provide detailed, field-proven protocols for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic promise of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine and similar chemical entities.
Introduction: The Therapeutic Promise of Benzaldehyde Oximes
The oxime functional group is a versatile pharmacophore, and its incorporation into the benzaldehyde scaffold has given rise to a plethora of derivatives with significant therapeutic potential.[1][2] N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, with its characteristic dimethoxy-substituted phenyl ring, presents a unique chemical architecture that suggests a range of possible interactions with biological systems. The methoxy groups are known to influence the electronic and lipophilic properties of molecules, which can, in turn, impact their pharmacokinetic profiles and target engagement.[3] While direct studies on this specific molecule are nascent, a wealth of data on related benzaldehyde oximes provides a strong foundation for identifying and validating its potential therapeutic targets. This guide will focus on three primary areas of investigation: anti-inflammatory pathways, a key enzyme implicated in diabetic complications, and signaling cascades crucial for neuronal survival.
Potential Therapeutic Target 1: The NF-κB Signaling Pathway in Inflammation
Mechanistic Rationale:
Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4] The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. Several benzaldehyde derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2][5] The proposed mechanism involves the suppression of IκB phosphorylation, thereby preventing NF-κB activation.[2] The 3,5-dimethoxy substitution pattern on the phenyl ring of our lead compound may enhance its interaction with components of this pathway.
Experimental Validation Workflow:
The following workflow outlines the key experiments to ascertain whether N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for validating NF-κB inhibition.
Detailed Experimental Protocols:
Protocol 2.1: NF-κB Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or a relevant cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, transfect the cells with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
Following a further 24 hours of incubation, replace the medium with fresh medium containing various concentrations of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine or vehicle (DMSO).
-
Pre-incubate for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC50 value.
-
Protocol 2.2: Western Blot for Phosphorylated IκBα
This protocol directly assesses a key upstream event in NF-κB activation.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat cells with N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine at various concentrations for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Potential Therapeutic Target 2: The Nrf2-HO-1 Antioxidant Pathway
Mechanistic Rationale:
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[8][9][10] The induction of HO-1 has potent anti-inflammatory and cytoprotective effects. Some benzaldehyde derivatives have been shown to induce HO-1 expression through the activation of the Nrf2 pathway.[2] This provides a compelling rationale to investigate this pathway as a potential target.
Experimental Validation Workflow:
The following workflow is designed to determine if N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine activates the Nrf2-HO-1 pathway.
Caption: Experimental workflow for validating Nrf2-HO-1 pathway activation.
Detailed Experimental Protocols:
Protocol 3.1: Nrf2 Nuclear Translocation Assay (Western Blot)
This protocol assesses the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.
-
Cell Culture and Treatment:
-
Culture HepG2 or RAW 264.7 cells in 10-cm dishes.
-
Treat cells with N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine at various concentrations for different time points (e.g., 1, 2, 4 hours).
-
-
Subcellular Fractionation:
-
Harvest cells and perform cytoplasmic and nuclear fractionation using a commercial kit or a standard protocol involving hypotonic lysis buffer and high-salt nuclear extraction buffer.
-
-
Western Blotting:
-
Perform western blotting on both the cytoplasmic and nuclear fractions as described in Protocol 2.2.
-
Probe membranes with a primary antibody against Nrf2.
-
Use GAPDH as a cytoplasmic marker and Lamin B1 as a nuclear marker to ensure the purity of the fractions.[11]
-
Protocol 3.2: HO-1 Expression Analysis (Western Blot and qPCR)
This protocol measures the expression of the downstream target gene, HO-1.
-
Cell Culture and Treatment:
-
Treat cells with the compound as described in Protocol 3.1 for longer durations (e.g., 6, 12, 24 hours).
-
-
Western Blot for HO-1 Protein:
-
Prepare whole-cell lysates and perform western blotting as described in Protocol 2.2, using a primary antibody against HO-1.
-
-
qPCR for HO-1 mRNA:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Potential Therapeutic Target 3: Aldose Reductase (ALR2)
Mechanistic Rationale:
Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[5][12] Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol, causing osmotic stress and depletion of NADPH, which contributes to oxidative stress and the pathogenesis of diabetic complications.[5][13] Inhibition of ALR2 is therefore a validated therapeutic strategy. Notably, several benzaldehyde oximes have been identified as potent inhibitors of ALR2.[5][12][14] The structural features of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine make it a strong candidate for ALR2 inhibition.
Experimental Validation Workflow:
The following workflow details the in vitro characterization of ALR2 inhibitory activity.
Caption: Workflow for in vitro aldose reductase inhibition assay.
Detailed Experimental Protocol:
Protocol 4.1: In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the activity of ALR2 by monitoring the decrease in NADPH absorbance at 340 nm.
-
Reagents and Materials:
-
Recombinant human aldose reductase (rhALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Potassium phosphate buffer (pH 6.2)
-
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
-
Positive control inhibitor (e.g., Epalrestat)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
NADPH solution (final concentration ~0.1 mM)
-
rhALR2 enzyme solution
-
Various concentrations of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine or vehicle (DMSO)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration ~10 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.[15][16][17]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Potential Therapeutic Target 4: The ERK-CREB Signaling Pathway in Neuroprotection
Mechanistic Rationale:
The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway is pivotal for neuronal survival, plasticity, and memory.[18] Activation of this pathway, often initiated by neurotrophic factors, leads to the phosphorylation and activation of ERK, which in turn phosphorylates and activates CREB. Phosphorylated CREB (pCREB) then promotes the transcription of genes involved in neuroprotection and neuronal function. Dysregulation of the ERK-CREB pathway is implicated in neurodegenerative diseases. Methoxy-substituted aromatic compounds have been shown to modulate this pathway, suggesting a potential neuroprotective mechanism.[19] Given the structural similarity, N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine warrants investigation for its effects on this critical neuronal signaling cascade.
Experimental Validation Workflow:
The following workflow is designed to assess the modulation of the ERK-CREB pathway by the compound in a neuronal cell model.
Caption: Experimental workflow for validating ERK-CREB pathway modulation.
Detailed Experimental Protocol:
Protocol 5.1: Western Blot for Phosphorylated ERK and CREB
This protocol measures the activation state of key proteins in the ERK-CREB pathway.
-
Cell Culture and Treatment:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium.
-
Induce neuronal differentiation if necessary (e.g., with retinoic acid).
-
Pre-treat the cells with various concentrations of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine for 1-2 hours.
-
Induce cellular stress (e.g., with H₂O₂ or glutamate) or stimulate with a growth factor (e.g., BDNF) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction and Western Blotting:
-
Data Analysis:
-
Quantify band intensities and express the levels of phosphorylated proteins as a ratio to the total protein levels to determine the extent of activation.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Activity of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
| Assay | Endpoint | Result (e.g., IC50, EC50) | Positive Control |
| NF-κB Reporter Assay | IC50 | To be determined | Bay 11-7082 |
| Aldose Reductase Inhibition | IC50 | To be determined | Epalrestat |
| HO-1 Induction (qPCR) | EC50 | To be determined | Sulforaphane |
| Neuroprotection Assay | EC50 | To be determined | Pifithrin-α |
Conclusion and Future Directions
This guide outlines a rational and systematic approach to elucidating the therapeutic targets of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. The proposed targets—NF-κB, Nrf2-HO-1, aldose reductase, and the ERK-CREB pathway—are strongly supported by the known biological activities of structurally related benzaldehyde oximes. The detailed experimental protocols provided herein offer a robust framework for validating these targets and uncovering the mechanisms of action of this promising compound. Successful validation of these targets will pave the way for further preclinical development, including in vivo efficacy studies in relevant disease models.
References
- BenchChem. (2025). Application Notes and Protocols for Alr2-IN-2: In Vitro Aldose Reductase Inhibition Assays. BenchChem.
- Molecules. (2022).
- PubMed. (1988).
- ARPI. (2022).
- BenchChem. (2025). Application Notes and Protocols for NF-κB Reporter Assay for TLR8 Agonist 4. BenchChem.
- BenchChem. (2025). Application Notes: In Vitro Enzyme Assay Protocol for Aldose Reductase-IN-4. BenchChem.
- PubMed. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp.
- ResearchGate. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
- PubMed. (2022).
- ResearchGate. (2020). Characterization of an optimized protocol for an NF-κB luciferase...
- Bio-protocol. (2015). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol.
- Protocols.io. (2018). NF-κB Transcriptional Activity Assay using NKL reporter cells. Protocols.io.
- MDPI. (2026).
- Bio-protocol. (2013). Inhibition of aldose reductase (AR) using flavonoids. Bio-protocol.
- Bio-protocol. (2021). 2.6. NF-κB Reporter Assay. Bio-protocol.
- ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation.
- BenchChem. (2025).
- ResearchGate. (2017). Aldose reductase inhibition Assay protocol.
- Abcam. (n.d.).
- BenchChem. (2025).
- Thermo Fisher Scientific. (2008). BHO0021 pr224 revA5 jun1608 (Erk1&2 [pTpY185-187]WB). Thermo Fisher Scientific.
- ResearchGate. (2013). Western blot detection of ERK1/2, P90RSK, and CREB phosphorylation in...
- Cayman Chemical. (n.d.). Nrf2 Transcription Factor Assay Kit. Cayman Chemical.
- RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech.
- BenchChem. (n.d.). 3,4,5-Trimethoxybenzaldehyde Oxime Research Chemical. BenchChem.
- PMC. (2014).
- Northwest Life Science Specialties, LLC. (2016). Product Manual for Rat Nrf2 (NFE2L2) ELISA Assay. Northwest Life Science Specialties, LLC.
- MedChemExpress. (n.d.). 3,5-Dimethoxybenzaldehyde | Antifungal Agent. MedChemExpress.
- MDPI. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI.
- PMC. (2019). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC.
- ResearchGate. (2020). Analysis of Nrf2 nuclear translocation. Western blot and densitometric...
- Journal of Applied Pharmaceutical Science. (2023). In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science.
- PMC. (2011). (E)-3,5-Dimethoxybenzaldehyde oxime. PMC.
- PMC. (2010). Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1. PMC.
- Frontiers. (2015). The Nrf2-HO-1 system and inflammaging. Frontiers.
- ResearchGate. (2014). Modulation of CREB activity, proliferation and metabolic...
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Dimethoxybenzaldehyde. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.). 3,5-Dimethoxybenzaldehyde, 98% 100 g | Buy Online. Thermo Fisher Scientific.
- PMC. (2020).
- PMC. (2019). Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells. PMC.
- PMC. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.
- MDPI. (2021).
- PMC. (2023).
- PMC. (2022). Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity. PMC.
- ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.
- Sigma-Aldrich. (2009).
- PubMed. (2006). Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Heme oxygenase-1 induction by NRF2 requires inactivation of the transcriptional repressor BACH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]
- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New inhibitors of aldose reductase: anti-oximes of aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress [arpi.unipi.it]
- 14. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Enhanced ERK dependent CREB activation reduces apoptosis in staurosporine-treated human neuroblastoma SK-N-BE(2)C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimized Protocol for One-Pot Synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Executive Summary & Strategic Rationale
This application note details a robust, scalable, "one-pot" protocol for the synthesis of
While often viewed as a trivial transformation, the oximation of electron-rich benzaldehydes requires precise pH control to minimize side reactions (such as Beckmann rearrangement or nitrile formation) and maximize the yield of the thermodynamically stable (
Key Applications:
-
Precursor for Nitriles: Dehydration yields 3,5-dimethoxybenzonitrile.
-
Amine Synthesis: Reduction yields 3,5-dimethoxybenzylamine (a key pharmacophore in resveratrol analogs).
-
C-H Activation: The oxime group serves as a directing group for ortho-functionalization.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via a nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine (generated in situ from the hydrochloride salt) attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A tetrahedral carbinolamine intermediate is formed.
-
Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.
Critical Insight: The 3,5-dimethoxy substitution pattern increases electron density at the carbonyl carbon, potentially slowing nucleophilic attack compared to electron-deficient aldehydes. Therefore, maintaining a slightly acidic-to-neutral pH (pH 5-7) is crucial to catalyze the dehydration step without protonating the hydroxylamine nucleophile completely.
Mechanism Visualization
Figure 1: Mechanistic pathway for the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine.
Materials & Equipment
Reagents:
| Reagent | CAS No. | Purity | Role |
|---|---|---|---|
| 3,5-Dimethoxybenzaldehyde | 7311-34-4 | >98% | Substrate |
| Hydroxylamine Hydrochloride | 5470-11-1 | >99% | Reagent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | >97% | Base (Neutralizer) |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent |
| Deionized Water | 7732-18-5 | - | Co-solvent |
Equipment:
-
100 mL Round-bottom flask (RBF)
-
Magnetic stirrer with heating plate
-
Reflux condenser[1]
-
pH paper or probe
-
Buchner funnel (vacuum filtration setup)[1]
Experimental Protocol
Phase 1: Preparation (Stoichiometry)
Scale: 10 mmol Aldehyde basis.
| Compound | MW ( g/mol ) | Equivalents | Amount |
| 3,5-Dimethoxybenzaldehyde | 166.17 | 1.0 | 1.66 g |
| Hydroxylamine HCl | 69.49 | 1.2 | 0.83 g |
| NaOH (dissolved in 5mL H2O) | 40.00 | 1.2 | 0.48 g |
| Ethanol | - | - | 15 mL |
Phase 2: Synthesis Workflow
Step 1: Solubilization
-
In the 100 mL RBF, dissolve 1.66 g of 3,5-dimethoxybenzaldehyde in 15 mL of Ethanol .
-
Expert Note: Slight warming (30°C) may speed up dissolution. Ensure the solution is clear before proceeding.
Step 2: Reagent Addition
-
Add 0.83 g of Hydroxylamine Hydrochloride directly to the ethanolic solution. The mixture may become slightly turbid.
-
Stir for 5 minutes at room temperature.
Step 3: pH Adjustment (The "One-Pot" Trigger)
-
Dropwise, add the aqueous NaOH solution (0.48 g in 5 mL water) over 5 minutes.
-
Critical Check: Monitor the temperature; a mild exotherm is normal. The pH should stabilize around 6-7. If the pH is too high (>9), side products (nitriles) may form. If too low (<4), the reaction stalls.
Step 4: Reaction
-
Attach the reflux condenser.[1]
-
Heat the mixture to reflux (approx. 80°C) for 1 to 2 hours .
-
TLC Monitoring: Use Silica plates, Mobile Phase: Hexane/Ethyl Acetate (7:3).
-
Aldehyde
: ~0.6 -
Oxime
: ~0.3 (Product spot will be lower and likely streak slightly due to H-bonding).
-
Step 5: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Rotary Evaporation: Remove approximately 75% of the ethanol under reduced pressure.
-
Precipitation: Pour the concentrated residue into 50 mL of ice-cold water with vigorous stirring. The oxime should precipitate immediately as a white/off-white solid.
-
Filtration: Collect the solid via vacuum filtration. Wash the filter cake with 2 x 10 mL of cold water to remove residual salts (NaCl).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Purification & Characterization
Purification Strategy: While the precipitation method typically yields >90% purity, analytical grade material requires recrystallization.
-
Solvent System: Ethanol/Water (1:1).
-
Procedure: Dissolve the crude solid in minimum boiling ethanol. Add warm water dropwise until persistent turbidity appears. Cool slowly to 4°C.
Validation Criteria:
| Parameter | Expected Value | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation or impurities. |
| Yield | 85 - 95% | Lower yield suggests loss during filtration. |
| Melting Point | 45 - 48 °C | Sharp range indicates high purity [1, 2]. |
| Diagnostic singlet for aldoxime proton. | ||
| Two methoxy groups (chemically equivalent). |
Expert Insight on NMR:
The oxime proton (
Troubleshooting & Safety
Common Pitfalls:
-
Oily Product: If the product oils out instead of crystallizing, the ethanol content in the workup is too high. Fix: Add more ice water and scratch the flask walls with a glass rod to induce nucleation.
-
Low Yield: pH was likely too low (acidic), preventing the formation of the free hydroxylamine base. Fix: Ensure NaOH equivalents are accurate.
Safety (MSDS Highlights):
-
Hydroxylamine HCl: Corrosive, potential skin sensitizer. Avoid metal spatulas (catalytic decomposition risk).
-
3,5-Dimethoxybenzaldehyde: Irritant.
-
General: Perform all reflux steps in a fume hood.
References
Sources
Application Notes and Protocols: Recrystallization for the Purification of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Abstract
This document provides a comprehensive guide for the purification of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, a key intermediate in various synthetic pathways, through recrystallization. As an oxime derivative, achieving high purity is paramount for its subsequent use in research and development, particularly in the fields of medicinal chemistry and materials science. This application note details the underlying principles of recrystallization, provides a step-by-step protocol, and discusses critical parameters and troubleshooting strategies to ensure the isolation of a highly pure crystalline product. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking a reliable and efficient purification procedure.
Introduction and Scientific Background
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine belongs to the class of oximes, which are compounds containing the functional group R1R2C=NOH. Oximes are generally stable, crystalline solids with distinct melting points, making them valuable for the characterization and purification of carbonyl compounds.[1][2] The purity of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is critical as impurities, such as unreacted 3,5-dimethoxybenzaldehyde or hydroxylamine, can interfere with subsequent reactions and lead to the formation of undesired byproducts.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. The polarity of both the solute and the solvent plays a significant role in solubility. N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, with its aromatic ring, methoxy groups, and the polar oxime functional group, presents a moderate polarity. Therefore, solvents of intermediate polarity or solvent mixtures are often suitable for its recrystallization.
Experimental Protocol: Recrystallization of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
This protocol outlines the general procedure for the purification of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine by recrystallization. The selection of an appropriate solvent is crucial and should be determined through preliminary small-scale solubility tests.
Materials and Equipment
-
Crude N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
-
Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Recrystallization Procedure
-
Solvent Selection: Begin by determining the optimal solvent or solvent system. Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show limited solubility when cold.[5] Common solvents to screen for oxime derivatives include ethanol, methanol, and ethyl acetate.[3][6][7] Solvent mixtures, such as ethanol-water, can also be effective.[8]
-
Dissolution: Place the crude N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to wet the solid.
-
Heating: Gently heat the mixture while stirring to facilitate dissolution. If using a volatile solvent, attach a condenser to the flask to prevent solvent loss. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to form a saturated solution to maximize the yield of the purified product.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[4][5]
-
Drying: Dry the purified crystals thoroughly to remove any remaining solvent. This can be achieved by air drying, placing them in a vacuum oven at a temperature below the compound's melting point, or in a desiccator.
Visualization of the Recrystallization Workflow
Caption: General workflow for the recrystallization of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine.
Data Presentation: Solvent Selection Guide
The selection of an appropriate solvent is a critical step in the recrystallization process. The following table provides a list of common laboratory solvents and their relevant properties to aid in the selection process for the purification of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. The choice of solvent should be guided by small-scale solubility tests.
| Solvent | Boiling Point (°C) | Polarity Index | Safety Considerations | Notes on Applicability for Oximes |
| Ethanol | 78 | 4.3 | Flammable | Often a good choice for recrystallizing Schiff bases and oximes.[3][7][8] Can be used in a mixture with water to adjust polarity. |
| Methanol | 65 | 5.1 | Flammable, Toxic | Similar to ethanol, effective for many polar organic compounds.[9] |
| Ethyl Acetate | 77 | 4.4 | Flammable, Irritant | A moderately polar solvent, can be a good alternative to alcohols.[6] |
| Isopropanol | 82 | 3.9 | Flammable, Irritant | Less polar than ethanol and methanol, may be suitable if the compound is too soluble in those solvents. |
| Acetonitrile | 82 | 5.8 | Flammable, Toxic | A polar aprotic solvent, can be effective for moderately polar compounds.[4] |
| Toluene | 111 | 2.4 | Flammable, Toxic | A non-polar solvent, likely to be a poor choice unless used as a co-solvent. |
| Hexane | 69 | 0.1 | Flammable, Neurotoxin | A non-polar solvent, often used as an anti-solvent to induce crystallization from a more polar solvent.[1] |
| Water | 100 | 10.2 | Non-hazardous | The compound is likely to be insoluble in water, but it can be used as an anti-solvent with a miscible organic solvent like ethanol.[8] |
Causality and Mechanistic Insights
The Role of Molecular Structure in Solubility
The solubility of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is dictated by its molecular structure. The two methoxy groups and the oxime functional group are polar and capable of hydrogen bonding, which contributes to its solubility in polar solvents. Conversely, the benzene ring is nonpolar, contributing to its solubility in less polar organic solvents. A successful recrystallization hinges on finding a solvent that provides a steep solubility curve – high solubility at elevated temperatures and low solubility at lower temperatures.
Crystal Lattice Formation
The slow cooling of the saturated solution is crucial for the formation of a well-ordered crystal lattice. Rapid cooling can lead to the precipitation of an amorphous solid or very small crystals that may trap impurities within the lattice. By allowing the solution to cool gradually, the molecules of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine have sufficient time to orient themselves into a thermodynamically stable and pure crystal structure.
Impurity Rejection
During the process of crystal growth, the crystal lattice selectively incorporates molecules of the desired compound, N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, while excluding impurity molecules. This is because the impurities do not fit well into the growing crystal lattice of the pure compound. As a result, the impurities remain concentrated in the surrounding mother liquor.
Troubleshooting Common Issues in Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and try cooling again.- Add a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the liquid's surface.- Use a different solvent or a solvent/anti-solvent system. |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- The rate of cooling is too fast. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Use a lower-boiling point solvent.- Add a seed crystal before the solution becomes supersaturated. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Use a different solvent in which the compound is less soluble when cold. |
| Product is still impure after recrystallization | - The chosen solvent did not effectively differentiate between the compound and the impurity.- The cooling was too rapid, leading to the trapping of impurities. | - Select a different recrystallization solvent.- Allow the solution to cool more slowly.- Perform a second recrystallization. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. By carefully selecting a suitable solvent and adhering to the outlined protocol, researchers can obtain a product of high purity, which is essential for its intended applications in scientific research and development. The principles and procedures detailed in this application note provide a robust framework for achieving successful purification outcomes.
References
-
ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]
-
Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization? Available at: [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Oximes. Available at: [Link]
-
Organic Syntheses. (n.d.). Submitted by Francis Loiseau and André M. Beauchemin. Available at: [Link]
- Google Patents. (n.d.). EP0194554A2 - Process for production of oxime derivatives.
-
Anais da Academia Brasileira de Ciências. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. simposioiiqf.com.br [simposioiiqf.com.br]
Application Note: Strategic Synthesis of Novel Heterocyclic Compounds from N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Executive Summary
This application note details the divergent synthesis of biologically active heterocyclic scaffolds using N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (3,5-dimethoxybenzaldehyde oxime) as a pivotal linchpin intermediate. The 3,5-dimethoxyphenyl moiety is a privileged pharmacophore, mimicking the A-ring of resveratrol and pterostilbene, known for potent antioxidant, anti-inflammatory, and anticancer activities.
We present three validated protocols for transforming this oxime into:
-
3,5-Disubstituted Isoxazoles (via 1,3-dipolar cycloaddition with alkynes).[1]
-
2-Isoxazolines (via cycloaddition with alkenes).
-
1,2,4-Oxadiazoles (via cycloaddition with nitriles).
These protocols utilize an in situ generated nitrile oxide strategy, optimized to suppress dimerization side-reactions (furoxan formation) and maximize regioselectivity.
Strategic Reaction Pathway
The core strategy relies on the conversion of the starting oxime into a transient nitrile oxide dipole. This species undergoes [3+2] cycloaddition with various dipolarophiles.
Figure 1: Divergent synthesis workflow from the parent oxime.
Preparation of the Starting Material
Before initiating library synthesis, the quality of the starting oxime is critical. Commercial samples often degrade; fresh synthesis is recommended.
Reagents: 3,5-Dimethoxybenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water (1:1).
Protocol:
-
Dissolve 3,5-dimethoxybenzaldehyde (10 mmol) in 20 mL Ethanol.
-
Dissolve NH₂OH·HCl (12 mmol) and NaOAc (15 mmol) in 20 mL water.
-
Add the aqueous solution to the ethanolic aldehyde solution dropwise.
-
Stir at room temperature for 2 hours (Monitor by TLC, Hexane:EtOAc 7:3).
-
Workup: Evaporate ethanol. The product usually precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Yield: >90%. Mp: 118-120°C.
Core Protocol A: Synthesis of 3,5-Disubstituted Isoxazoles
This protocol uses the Huisgen [3+2] cycloaddition. The key to success is the slow generation of the nitrile oxide to favor reaction with the alkyne over self-dimerization.
Materials
-
Precursor: 3,5-Dimethoxybenzaldehyde oxime (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)
-
Base: Triethylamine (Et₃N) (1.2 eq)
-
Dipolarophile: Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Solvent: DMF (dry) or DCM
Step-by-Step Methodology
-
Chlorination (Formation of Hydroximoyl Chloride):
-
Dissolve the oxime (1.0 mmol) in dry DMF (5 mL) under Nitrogen.
-
Add NCS (1.1 mmol) portion-wise at 0°C.
-
Critical Step: Allow to stir at room temperature for 1 hour. Verify conversion by TLC (Hydroximoyl chloride is usually less polar than the oxime).
-
Note: If the reaction is sluggish, a catalytic amount of pyridine (0.1 eq) can accelerate chlorination.
-
-
Cycloaddition:
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Slow Addition: Dissolve Et₃N (1.2 mmol) in DMF (2 mL). Add this solution dropwise over 30 minutes to the reaction mixture while stirring vigorously.
-
Why? High local concentration of base generates excess nitrile oxide, leading to furoxan dimers. Slow addition keeps the dipole concentration low, favoring the cross-reaction.
-
-
Completion & Workup:
-
Stir at room temperature for 4–6 hours.
-
Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Expected Results
-
Regioselectivity: The 3,5-disubstituted isomer is generally favored (>95:5) due to steric hindrance of the 3,5-dimethoxyphenyl group.
-
Yield: 75–85%.
Core Protocol B: Synthesis of Isoxazolines (Sp3 Scaffolds)
Isoxazolines offer a non-aromatic, sp3-rich scaffold often preferred for improving solubility in drug candidates.
Modifications from Protocol A
-
Dipolarophile: Substituted Styrene or Acrylate (1.5 eq).
-
Temperature: Often requires mild heating (40–50°C) if the alkene is electron-deficient.
Protocol
-
Generate the hydroximoyl chloride as in Protocol A (Step 1).
-
Add the alkene (e.g., Methyl acrylate or Styrene).
-
Add Et₃N dropwise over 1 hour.
-
Heat to 50°C for 6 hours.
-
Purification: Isoxazolines are often diastereomeric mixtures if internal alkenes are used. For terminal alkenes, the 5-substituted isoxazoline is the major product.
Advanced Protocol C: 1,2,4-Oxadiazoles
Direct cycloaddition of nitrile oxides with nitriles is kinetically slow compared to alkynes. This "novel" variant uses a Lewis Acid catalyst to activate the nitrile.
Methodology
-
Activation: Dissolve the target nitrile (e.g., benzonitrile, 5.0 eq - used as solvent/reagent) and ZnCl₂ (1.0 eq).
-
Dipole Generation: Add the pre-formed hydroximoyl chloride (from Protocol A, Step 1).
-
Reaction: Add Et₃N (1.2 eq) very slowly via syringe pump (0.1 mL/min) at reflux temperature (110°C).
-
Note: This route is harsh. A milder alternative is the "Amidoxime Route" (converting the starting material to a nitrile, then amidoxime, then coupling with acid chloride), but the direct cycloaddition provides a one-step convergence if the nitrile is available.
Data Analysis & Validation
The following spectral features confirm the formation of the heterocyclic ring.
NMR Diagnostic Table (400 MHz, CDCl₃)
| Compound Type | Key Proton Signal ( | Multiplicity | Diagnostic Feature |
| Starting Oxime | 8.05 - 8.15 | Singlet (1H) | -CH=N- (Aldimine proton). Disappears in product. |
| Isoxazole | 6.50 - 6.80 | Singlet (1H) | C4-H of isoxazole ring. Distinctive aromatic singlet. |
| Isoxazoline | 3.20 - 3.60 | Doublet of Doublets | C4-H diastereotopic protons (ABX system with C5-H). |
| Isoxazoline | 5.40 - 5.80 | Doublet of Doublets | C5-H (adjacent to Oxygen). |
| 3,5-Dimethoxy | 3.80 - 3.85 | Singlet (6H) | Methoxy groups (remains constant). |
Mechanism of Regioselectivity
The 3,5-dimethoxyphenyl group is electron-rich. The generated nitrile oxide is a "LUMO-controlled" dipole.
-
With Electron-Poor Alkynes (e.g., Propiolates): Reaction is fast; high 3,5-selectivity.
-
With Electron-Rich Alkynes: Reaction is slower; may require heat; 3,5-selectivity remains dominant due to sterics.
Figure 2: Mechanistic competition between cycloaddition and dimerization.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie, 114(14), 2708–2711. Link
-
Liu, K.-G., et al. (2008). Synthesis and biological evaluation of novel 3,5-disubstituted isoxazoles as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(6), 1882-1885. Link
-
Dudik, A. S., et al. (2025).[7] Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids.[8] Molecules.[1][2][3][4][7][9][10][11][12][13][14][15] Link
-
Harigae, R., Moriyama, K., & Togo, H. (2014).[13] Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine.[1][13] Journal of Organic Chemistry, 79(5), 2049–2058. Link
Sources
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine [organic-chemistry.org]
- 14. hzdr.de [hzdr.de]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine as a Ligand Scaffold for Metal Complexes
This application note provides a comprehensive technical guide for the synthesis, characterization, and application of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (referred to herein as 3,5-DMB-Oxime ) as a ligand for transition metal complexes.
Executive Summary
The oxime functionality (-CH=N-OH) is a privileged motif in coordination chemistry, offering versatile binding modes (monodentate N-coordination, bridging, or O-deprotonated chelation). The specific derivative N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine incorporates a 3,5-dimethoxy substituted phenyl ring. This substitution pattern provides two key advantages:
-
Electronic Modulation: The electron-donating methoxy groups increase the electron density on the oxime nitrogen, potentially enhancing metal-ligand bond strength compared to unsubstituted benzaldoximes.
-
Solubility Profile: The lipophilic methoxy groups improve solubility in organic solvents (DCM, THF), facilitating the synthesis of organometallic species and improving cellular permeability for biological applications.
This guide outlines protocols for ligand synthesis, metal complexation (Cu, Ni, Co, Zn), and downstream application screening.
Ligand Synthesis & Characterization
Reaction Mechanism
The synthesis proceeds via the condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. A base (NaOH or Na₂CO₃) is required to neutralize the HCl and liberate the free hydroxylamine nucleophile.
Protocol: Optimized Synthesis of 3,5-DMB-Oxime
Materials:
-
3,5-Dimethoxybenzaldehyde (CAS: 7311-34-4)[1]
-
Hydroxylamine hydrochloride (NH₂OH[2]·HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
Step-by-Step Procedure:
-
Preparation: Dissolve 10 mmol (1.66 g) of 3,5-dimethoxybenzaldehyde in 15 mL of ethanol in a 100 mL round-bottom flask.
-
Reagent Addition: In a separate beaker, dissolve 12 mmol (0.83 g) of NH₂OH·HCl in 5 mL of water. Add this to the aldehyde solution.
-
Basification: Dissolve 12 mmol (0.48 g) of NaOH in 5 mL of water. Add this solution dropwise to the reaction mixture with stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor reaction progress by TLC (Silica; Eluent: Hexane/EtOAc 7:3). The aldehyde spot (higher R_f) should disappear.
-
Work-up:
-
Cool the mixture to room temperature.
-
Rotary evaporate the ethanol to reduced volume (approx. 5-10 mL).
-
Pour the residue into 50 mL of ice-cold water with vigorous stirring. The oxime should precipitate as a white/off-white solid.
-
-
Purification: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum. Recrystallize from ethanol/water (1:1) if necessary.
Expected Yield: >90% Physical Appearance: White crystalline solid.
Characterization Standards
To validate the ligand identity, ensure the following spectral signatures are present:
| Technique | Parameter | Expected Signal | Assignment |
| ¹H NMR | Chemical Shift (δ) | 8.10 – 8.30 ppm (s, 1H) | HC=N (Azomethine) |
| 11.0 – 11.5 ppm (s, 1H) | OH (Oxime hydroxyl) | ||
| 3.80 ppm (s, 6H) | OCH₃ (Methoxy groups) | ||
| FT-IR | Wavenumber (ν) | 3200 – 3400 cm⁻¹ | O-H stretching (Broad) |
| 1620 – 1640 cm⁻¹ | C=N stretching | ||
| 930 – 950 cm⁻¹ | N-O stretching |
Metal Complexation Strategies
Unlike salicylaldoximes which form stable 6-membered chelates, 3,5-DMB-Oxime acts primarily as a monodentate neutral ligand (binding via N) or a bridging ligand . Successful isolation of complexes typically requires auxiliary ligands (e.g., acetate, chloride) to satisfy the metal's coordination sphere.
Coordination Logic Diagram
Figure 1: Coordination pathways for 3,5-DMB-Oxime. The ligand can bind as a neutral species to form adducts or, upon deprotonation, form bridging species.
Protocol: Synthesis of Cu(II) and Ni(II) Complexes
Method A: Metal Acetate Route (Favors Bridging/Cluster formation)
-
Solution A: Dissolve 2 mmol of 3,5-DMB-Oxime in 10 mL hot ethanol.
-
Solution B: Dissolve 1 mmol of Metal(II) Acetate (Cu(OAc)₂·H₂O or Ni(OAc)₂·4H₂O) in 10 mL hot ethanol.
-
Reaction: Add Solution B to Solution A dropwise.
-
Reflux: Reflux for 4 hours. A color change (Green -> Dark Green for Cu; Green -> Light Green/Blue for Ni) indicates complexation.
-
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, reduce volume by 50% and leave to stand at 4°C overnight.
Method B: Metal Chloride Route (Favors Monodentate Adducts)
-
Stoichiometry: Use a 2:1 Ligand:Metal ratio.
-
Solvent: Methanol is preferred for chloride salts.
-
Procedure: Mix ligand and metal chloride (CuCl₂, NiCl₂, CoCl₂) in methanol. Reflux for 2 hours.
-
Crystallization: Slow evaporation of the solvent is often required to obtain X-ray quality crystals of the adduct [M(Ligand)₂Cl₂].
Application Protocols
Antimicrobial Screening (Broth Microdilution)
Oxime complexes often exhibit higher antimicrobial activity than the free ligand due to the "Chelation Theory" (reduced polarity of the metal ion increases lipophilicity and cell penetration).
Workflow:
-
Stock Preparation: Dissolve complexes in DMSO (1 mg/mL).
-
Media: Mueller-Hinton Broth (MHB).
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Plate Setup: Use 96-well plates. Serial dilutions (100 µg/mL down to 0.19 µg/mL).
-
Incubation: 37°C for 24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (turbidity) or via OD600 measurement.
Catalytic Potential (Suzuki-Miyaura Coupling)
Palladium oxime complexes (palladacycles) are highly active catalysts.
Screening Protocol:
-
Catalyst Formation: React 3,5-DMB-Oxime with Li₂PdCl₄ in Methanol to generate the Pd(II) complex in situ or isolate it.
-
Test Reaction: Coupling of Phenylboronic acid + 4-Bromoanisole.
-
Conditions: 0.1 mol% Catalyst, K₂CO₃ (2 eq), Toluene/Water (100°C, 2h).
-
Analysis: Monitor conversion by GC-MS or ¹H NMR.
Experimental Workflow Diagram
Figure 2: Experimental workflow from raw material to functional application.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Ligand) | Incomplete precipitation | The oxime may be partially soluble in the ethanol/water mix. Evaporate more ethanol before adding water. |
| Oily Product | Impurities / Isomer mix | Substituted benzaldoximes can form E/Z mixtures. Recrystallize from Hexane/CHCl₃ or Ethanol/Water to isolate the stable solid isomer. |
| No Complex Precipitate | High Solubility | If the metal complex does not precipitate, add an excess of diethyl ether or hexane to the reaction mixture to force precipitation. |
| Paramagnetic NMR | Metal Contamination | Cu(II), Ni(II), Co(II) are paramagnetic. NMR will be silent or broad. Use IR, Elemental Analysis, and Mass Spec (ESI-MS) for characterization. |
References
-
Synthesis of Benzaldehyde Oximes
-
Quiroga, J., et al. "Synthesis of oximes by grinding." Asian Journal of Chemistry, 2007. Link
- Protocol adapted from standard condensation methods for 3,5-disubstituted benzaldehydes.
-
-
Metal Complexes of Oximes
-
Kukushkin, V. Y., & Pombeiro, A. J. "Oxime and oximate metal complexes: unconventional synthesis and reactivity." Coordination Chemistry Reviews, 1999. Link
- Provides the theoretical basis for N-coordination vs O-coordin
-
-
Biological Activity
-
BenchChem. "A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives." Link
- Highlights the antifungal and antibacterial potential of the 3,5-dimethoxy motif.
-
-
Crystallographic Data
-
De Ronde, et al. "The crystal structures of four dimethoxybenzaldehyde isomers." IUCrData, 2016. Link
- Provides structural context for the starting material and rel
-
Sources
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Ticket ID: OX-35DMB-OPT Subject: Yield Optimization & Process Stability for 3,5-Dimethoxybenzaldehyde Oxime Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (also known as 3,5-dimethoxybenzaldehyde oxime) presents a specific kinetic challenge. Unlike electron-deficient aldehydes (e.g., nitrobenzaldehydes) that react rapidly, the 3,5-dimethoxy substitution pattern is strongly electron-donating. This increases electron density at the carbonyl carbon, significantly reducing its electrophilicity and slowing the rate of nucleophilic attack by hydroxylamine.
Users frequently report yields stuck at 60–70% or products isolating as uncrystallizable oils. This guide provides a self-validating protocol to push yields >90% by optimizing pH control and workup thermodynamics.
Part 1: The Optimized Protocol (Gold Standard)
Do not use unbuffered strong bases (e.g., pure NaOH) as a default; they increase the risk of Cannizzaro side reactions and can degrade the product. This protocol uses a buffered carbonate system to maintain the optimal pH window for maximum conversion.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3,5-Dimethoxybenzaldehyde | Substrate | 1.0 | Purity >98% is critical to prevent "oiling out." |
| Hydroxylamine HCl | Nucleophile Source | 1.5 | Excess required to drive equilibrium (Le Chatelier’s principle). |
| Sodium Carbonate ( | Base/Buffer | 0.75 | Generates free |
| Ethanol (95%) | Solvent | 5-10 vol | Solubilizes the aldehyde. |
| Water | Co-solvent | 2-3 vol | Solubilizes the inorganic salts. |
Step-by-Step Methodology
-
Solubilization (The Organic Phase):
-
Dissolve 10 mmol of 3,5-dimethoxybenzaldehyde in 15 mL of Ethanol (95%).
-
Checkpoint: Ensure the solution is clear. If particulates remain, filter now to prevent nucleation issues later.
-
-
Reagent Preparation (The Aqueous Phase):
-
In a separate beaker, dissolve 15 mmol Hydroxylamine HCl in 5 mL of water.
-
Slowly add 7.5 mmol
(solid) to this aqueous solution. Caution: CO2 evolution.[1] -
Why? Pre-generating the free base hydroxylamine prevents transient high-pH spikes that occur if base is dumped directly into the aldehyde solution.
-
-
The Reaction (Kinetic Control):
-
Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with vigorous stirring.
-
Heat to 60°C for 2–3 hours.
-
Validation: Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (
) must disappear completely. The oxime usually appears slightly lower ( ).
-
-
Workup (Isolation of Solid):
-
Evaporate
70% of the ethanol under reduced pressure (Rotavap). Do not distill to dryness. -
Pour the residue into 50 mL of ice-water .
-
Critical Step: If the product oils out, scratch the flask walls with a glass rod or add a seed crystal of the oxime.
-
Adjust pH to ~6.0 with 1M HCl if the solution is still basic.
-
Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 40°C.
-
Part 2: Mechanism & Critical Control Points
Understanding the mechanism is the only way to troubleshoot yield loss. The reaction follows Jencks’ Catalysis , where the rate is bell-shaped with respect to pH.
Diagram: Reaction Pathway & pH Dependence
Figure 1: Mechanistic pathway showing the necessity of pH balance. At low pH, the nucleophile (
Part 3: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon pouring the reaction mixture into water, the product separates as a sticky oil instead of a crystalline solid. Root Cause:
-
Melting Point Depression: Impurities (unreacted aldehyde) lower the melting point of the oxime (which is already relatively low,
115–120°C). -
Supersaturation: The methoxy groups increase lipophilicity, making the compound reluctant to organize into a lattice in the presence of ethanol.
Corrective Action:
-
The "Cloud Point" Method: Dissolve the oil in a minimum amount of hot Ethanol. Add warm water dropwise until the solution just turns cloudy. Re-heat to clear, then let it cool to room temperature undisturbed for 4 hours.
-
Seeding: If you have any solid crystals from a previous batch, add a speck to the oil/water mixture.
-
Sonication: Place the flask with the oil/water mixture in a sonication bath for 5 minutes to induce nucleation.
Issue 2: Low Yield (<60%)
Symptom: TLC shows remaining aldehyde even after 4 hours. Root Cause: The 3,5-dimethoxy rings deactivate the carbonyl. Corrective Action:
-
Increase Temperature: Move from 60°C to a gentle reflux (80°C).
-
Catalyst Spike: Add 5 mol% Sodium Acetate . Acetate acts as a dual acid-base catalyst, facilitating the proton transfer steps in the carbinolamine dehydration [1].
Part 4: Frequently Asked Questions (FAQ)
Q1: My product contains two spots on TLC. Is it impure?
-
A: Likely not. Oximes exist as E (trans) and Z (cis) geometric isomers. The E-isomer is generally the major, thermodynamically stable product (steric bulk of the phenyl ring away from the -OH). In solution, they can equilibrate. If you need a single isomer, recrystallization from Ethanol usually isolates the E-isomer [2].
Q2: Can I use NaOH instead of
-
A: Yes, but with caution. NaOH is a strong base.[2] If the local concentration is too high, it can induce the Cannizzaro reaction on the benzaldehyde (disproportionation to benzyl alcohol and benzoic acid), permanently destroying your starting material. If using NaOH, add it very slowly as a dilute solution.
Q3: Why is the color turning yellow/orange?
-
A: 3,5-dimethoxybenzaldehyde is sensitive to oxidation and light. A yellow color often indicates the formation of conjugated impurities or trace oxidation products (quinones). Perform the reaction under Nitrogen if high purity is required for biological assays.
References
-
Jencks, W. P. (1959).[3] Studies on the Mechanism of Oxime and Semicarbazone Formation.[3][4] Journal of the American Chemical Society, 81(2), 475–481.
-
BenchChem Technical Support. (2025). Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime (Analogous Protocol). BenchChem Application Notes.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine purification challenges from crude mixture
Technical Support Center: N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
A Guide to Overcoming Purification Challenges
Welcome to the dedicated technical support guide for N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to diagnose and resolve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine reaction mixture?
A1: The primary impurities are typically unreacted 3,5-dimethoxybenzaldehyde, the corresponding nitrile (3,5-dimethoxybenzonitrile) formed via dehydration, and potentially some dimeric or polymeric side-products. The presence and ratio of these depend heavily on the reaction conditions. Oximes are generally stable but can be sensitive to pH and temperature.[1][2]
Q2: My NMR analysis shows two distinct sets of peaks for the oxime proton. Is my product impure?
A2: Not necessarily. The C=N bond of an oxime restricts rotation, leading to the formation of syn (E) and anti (Z) geometric isomers. It is very common for the oximation of aldehydes to produce a mixture of these isomers, which will appear as separate signals in an NMR spectrum.[3] For many subsequent applications, this mixture is perfectly acceptable. If a single isomer is required, careful fractional crystallization or preparative chromatography may be necessary.
Q3: My product seems to be degrading during column chromatography or GC analysis. What is happening?
A3: Oximes can be sensitive to both acidic and thermal stress. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the oxime back to the starting aldehyde, or its dehydration to the nitrile. Similarly, the high temperatures used in Gas Chromatography (GC) injection ports can cause decomposition.[3][4] For purity analysis, ¹H NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) are more reliable techniques.[4]
Q4: What is the best general strategy for purifying this oxime?
A4: For most cases, recrystallization is the most efficient and scalable method. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[4] If chromatography is necessary due to persistent impurities, using a deactivated (neutral) silica gel or pre-treating standard silica with a small amount of a non-nucleophilic base like triethylamine in the eluent can prevent degradation.[4]
Troubleshooting and Optimization Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: Persistent Contamination with Unreacted 3,5-Dimethoxybenzaldehyde
-
Symptom: TLC analysis shows a persistent spot corresponding to the starting aldehyde, and ¹H NMR shows the characteristic aldehyde proton signal (~9.8-10.0 ppm) in the final product.
-
Causality Analysis: This issue stems from one of two sources: an incomplete initial reaction or inefficient separation during purification. Co-elution during chromatography or co-precipitation during recrystallization can be problematic if the polarity of the aldehyde and oxime are too similar.
-
Solutions:
-
Drive the Reaction to Completion: Ensure at least 1.1 to 1.2 equivalents of hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide, sodium acetate) are used.[5] Monitor the reaction by TLC until the aldehyde spot has completely vanished. If the reaction stalls, gentle heating (reflux in ethanol) can facilitate completion.[4][5]
-
Optimize Recrystallization: The key is to find a solvent system where the oxime's solubility has a steep temperature gradient, while the aldehyde's solubility is either very high or very low. An ethanol/water system is an excellent starting point; dissolve the crude product in a minimum of hot ethanol and add water dropwise until turbidity persists, then reheat for clarity and cool slowly.[4]
-
Refine Column Chromatography: If chromatography is unavoidable, a shallow gradient elution is critical. The aldehyde is less polar than the oxime. Starting with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will allow the aldehyde to elute first, providing a clean separation.
-
| Parameter | Starting Point | Optimization Strategy |
| Stationary Phase | Silica Gel (60-120 mesh) | Use neutral silica or add 0.5% triethylamine to the eluent to prevent hydrolysis. |
| Mobile Phase | Hexane / Ethyl Acetate | Begin with 95:5, gradually increasing to 80:20. Monitor fractions closely by TLC. |
| Loading | Dry Loading | Adsorb the crude product onto a small amount of silica before loading to improve band sharpness.[4] |
Problem 2: The Product is an Intractable Oil or Fails to Crystallize
-
Symptom: After solvent removal, the product is a thick oil or gum, and attempts at recrystallization fail to yield a solid.
-
Causality Analysis: This is often caused by residual solvent, the presence of impurities acting as a eutectic mixture, or a high ratio of one E/Z isomer to the other which can depress the melting point. Oximes are known to be highly crystalline compounds, so an oily nature strongly suggests impurities.[6][7]
-
Solutions:
-
Trituration: Before attempting recrystallization, try triturating the oil. This involves repeatedly stirring/grinding the oil with a non-polar solvent in which the desired product is insoluble (e.g., cold hexane or diethyl ether). Impurities may dissolve away, often inducing the product to solidify.
-
Solvent Removal: Ensure all reaction and extraction solvents are completely removed under high vacuum, sometimes with gentle heating, as residual solvent can prevent crystallization.
-
Purification via Chromatography: If trituration fails, the oil must be purified by column chromatography (see Problem 1, Solution 3) to remove the impurities that are inhibiting crystallization. Once a purer fraction is obtained, crystallization is usually successful.
-
Diagram: Troubleshooting Workflow for Oily Product
Caption: Decision tree for handling an oily oxime product.
Problem 3: Low Overall Yield After Purification Steps
-
Symptom: A significant loss of material is observed between the crude and final purified product.
-
Causality Analysis: Product loss can occur at multiple stages. During aqueous workup, the weakly acidic nature of the oxime (pKa ≈ 10-12) can lead to its partial deprotonation and dissolution in basic aqueous layers.[3] During chromatography, irreversible adsorption or on-column degradation can occur. Finally, choosing a suboptimal recrystallization solvent can leave a large amount of product in the mother liquor.
-
Solutions:
-
Controlled pH Workup: During aqueous extraction, avoid using strong bases like NaOH. A milder base like sodium bicarbonate (NaHCO₃) is sufficient to neutralize the HCl from the hydroxylamine reagent without significantly deprotonating the oxime. Ensure the aqueous layer is neutral or only slightly basic (pH 7-8) before extracting with an organic solvent.
-
Silica Gel Passivation: As mentioned, pre-treating the silica gel column by flushing it with eluent containing 0.5% triethylamine can neutralize active acidic sites, minimizing adsorption and degradation.
-
Recrystallization Solvent Optimization: The ideal solvent dissolves the product completely when hot but very poorly when cold. If the yield is low, cool the mother liquor in an ice bath or even a freezer to maximize precipitation. You can also attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
-
Experimental Protocols
Protocol A: Synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
This protocol is adapted from standard procedures for the synthesis of benzaldehyde oximes.[4][5][8]
-
Materials:
-
3,5-Dimethoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a minimal amount of water.
-
Add the aqueous hydroxylamine/NaOH solution to the stirred solution of the aldehyde.
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the ethanol volume by about half using a rotary evaporator.
-
Add cold deionized water to the concentrated mixture to precipitate the crude product.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and air dry to obtain the crude oxime.
-
Diagram: General Synthesis and Purification Workflow
Caption: Standard workflow from synthesis to pure product.
Protocol B: Purification by Recrystallization
-
Procedure:
-
Place the crude, dried oxime in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.
-
If any insoluble impurities remain, perform a hot filtration.
-
To the hot, clear solution, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.
-
References
- Wipf, P., & Wang, X. (2010). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview.
- BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. BenchChem Technical Support.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350.
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(8), 657-666.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Sievers, D. L., & Teitelbaum, P. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1621-1626.
- BenchChem. (2025). Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. BenchChem Technical Support.
- Rana, N. K., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-10.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(38), 7633-7636.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. BenchChem Technical Support.
- Rana, N. K., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Allied Sciences, 13(2), 1-10.
- Enders, D., & Shilvock, J. P. (2004). Product Class 15: Oximes. Science of Synthesis, 27, 435-502.
- Naimi-Jamal, M. R., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-6.
- Fun, H. K., et al. (2008). (E)-3,5-Dimethoxybenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in 3,5-dimethoxybenzaldehyde oxime formation
Technical Support Center: 3,5-Dimethoxybenzaldehyde Oxime Synthesis
Welcome to the Advanced Synthesis Support Hub
Current Status: Operational Topic: Troubleshooting Side Products in Aldoxime Formation Ticket Priority: High (Impact on Downstream API Synthesis)
Welcome. You are likely here because your LC-MS traces show "ghost" peaks, your melting point is off by 10°C, or your NMR integration isn't matching the theoretical 1:1 ratio. The synthesis of 3,5-dimethoxybenzaldehyde oxime is deceptively simple. While the Schiff base formation is robust, the electron-rich nature of the 3,5-dimethoxy ring and the inherent instability of the oxime bond create a landscape of specific impurities.
This guide acts as a Tier-3 Support resource. We do not just list errors; we map the chemical causality of your side products.
Part 1: The Diagnostic Dashboard (Visualizing the Problem)
Before troubleshooting, you must visualize the "Hidden Pathways." The diagram below maps the main reaction against the parasitic side reactions that generate your impurities.
Caption: Figure 1. Reaction landscape showing the thermodynamic E-product versus kinetic Z-isomer and parasitic dehydration/rearrangement pathways.
Part 2: Troubleshooting Tickets (Q&A Format)
Ticket #101: "I see two distinct peaks in my HPLC/NMR. Is my product impure?"
Status: Resolved Diagnosis: E/Z Isomerism (Geometric Isomers)
The Issue: You observe two peaks in HPLC with identical Mass Spec (M+H = 182) or a "shadow" set of peaks in NMR. This is rarely a chemical impurity but rather a geometric reality. The C=N bond is rigid, locking the hydroxyl group either trans (E) or cis (Z) to the aryl ring.
Technical Explanation:
-
The E-Isomer (Anti): The hydroxyl group is far from the phenyl ring. This is the thermodynamically stable form due to minimized steric clash with the ortho-protons (even though positions 2,6 are H, the electronic repulsion exists).
-
The Z-Isomer (Syn): The hydroxyl group is closer to the ring. It forms under kinetic control but often converts to E upon heating or acid treatment.
Resolution Protocol:
-
Don't Discard: Both isomers usually react identically in subsequent steps (e.g., reduction to amine).
-
Isomerization: If you require pure E-isomer for crystallography or regulatory specs, reflux the crude solid in ethanol with a catalytic amount of HCl (1-2 drops) for 30 minutes. This drives the equilibrium toward the stable E-form.
Ticket #102: "My product is an oil/low-melting solid, and MS shows M-18."
Status: Critical Diagnosis: Nitrile Formation (Dehydration)
The Issue: The oxime has dehydrated to 3,5-dimethoxybenzonitrile .
-
Expected Mass: 181.19 g/mol (Oxime)
-
Observed Mass: 163.17 g/mol (Nitrile)
Causality: This occurs if you used:
-
Strong Acid Catalysts: Excess HCl or H2SO4 acts as a dehydrating agent.
-
High Heat: Refluxing in high-boiling solvents (toluene/xylene) without buffering.
-
Acetic Anhydride: If you used
for acetylation, it almost instantly dehydrates aldoximes to nitriles.
Resolution Protocol:
-
Buffer the Reaction: Switch to a Sodium Acetate/Acetic Acid buffer or use
in Ethanol/Water. -
Temperature Control: Keep reaction temperature below 80°C.
-
Removal: The nitrile is much less polar than the oxime. It can be washed away with non-polar solvents (Hexane/Heptane) in which the oxime is insoluble.
Ticket #103: "I see a peak at ~10 ppm in NMR that won't go away."
Status: Common Diagnosis: Unreacted Aldehyde
The Issue: The reaction equilibrium has stalled. Oxime formation is reversible, especially in acidic aqueous media.
Causality:
-
Hydrolysis: If you use a strong acid workup, the water + acid will hydrolyze the oxime back to the aldehyde.
-
Stoichiometry: Hydroxylamine hydrochloride is hygroscopic. If your reagent is old, you may be adding less than 1 equivalent of active
.
Resolution Protocol:
-
Excess Reagent: Always use 1.2 – 1.5 equivalents of
. -
pH Management: Ensure the final pH is slightly basic (pH 8-9) before filtration to prevent acid-catalyzed hydrolysis during workup.
Part 3: Analytical Fingerprinting
Use this table to definitively identify your species.
Table 1: 1H NMR Diagnostic Shifts (DMSO-d6 / CDCl3)
| Component | Functional Group | Chemical Shift ( | Multiplicity | Notes |
| E-Oxime (Product) | HC=N | 8.10 – 8.25 | Singlet | Sharp, diagnostic peak. |
| Ar-H (2,[1][2]6) | 6.80 – 6.90 | Doublet | ||
| Ar-H (4) | 6.50 – 6.60 | Triplet | ||
| -OH | 11.2 – 11.5 | Broad Singlet | Disappears with | |
| Z-Oxime (Isomer) | HC=N | 7.30 – 7.60 | Singlet | Upfield from E-isomer. |
| Aldehyde (Start Mat.) | CHO | 9.80 – 9.95 | Singlet | Distinctive downfield signal. |
| Nitrile (Impurity) | Ar-H | 6.70 – 6.80 | Complex | No HC=N or CHO peak. |
| Amide (Impurity) | NH2 | 7.40 & 7.90 | Broad Singlets | Two distinct broad humps. |
Part 4: The Self-Validating Synthesis Protocol
To minimize tickets #102 and #103, follow this optimized protocol. It uses a buffered system to prevent dehydration and hydrolysis.
Reagents:
-
3,5-Dimethoxybenzaldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Acetate (1.5 eq) [Acts as a buffer, preventing low pH]
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve the aldehyde in Ethanol (5 mL/mmol).
-
Buffer Prep: Dissolve Hydroxylamine HCl and Sodium Acetate in minimal Water.
-
Addition: Add the aqueous solution to the ethanolic aldehyde. Note: You may see a transient precipitate.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Why RT? Heating increases the risk of Nitrile formation (Ticket #102).
-
Why Acetate? It buffers the HCl released, keeping pH ~5-6, ideal for oxime formation without catalyzing rearrangement.
-
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). Aldehyde (
) should disappear; Oxime ( ) appears. -
Workup:
-
Rotovap to remove Ethanol.
-
The Oxime will precipitate as a white solid from the remaining water.
-
Filter and wash with cold water (removes salts) and cold hexane (removes trace nitrile/aldehyde).
-
-
Drying: Vacuum dry at 40°C.
Part 5: Troubleshooting Logic Tree
Use this decision tree to identify your impurity based on analytical data.
Caption: Figure 2. Analytical decision matrix for identifying impurities in 3,5-dimethoxybenzaldehyde oxime synthesis.
References
-
BenchChem Technical Support. (2025).[3] Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. BenchChem. Link
-
Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzaldehyde Product Specification. Sigma-Aldrich.[4] Link
-
National Institutes of Health (NIH). (2010). (E)-3,5-Dimethoxybenzaldehyde oxime Crystal Structure. PubMed Central. Link
-
Royal Society of Chemistry. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. RSC Advances. Link
-
Thermo Fisher Scientific. (n.d.). 3,5-Dimethoxybenzonitrile Product Data. Thermo Fisher.[5] Link
Sources
Technical Support Center: Optimizing Column Chromatography for Polar Oximes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of polar oximes via column chromatography. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding the chromatography of polar oximes.
Q1: What makes polar oximes so challenging to purify by column chromatography?
Polar oximes present a unique set of challenges primarily due to three factors:
-
High Polarity: The oxime functional group (-C=N-OH) is highly polar. In normal-phase chromatography (e.g., using silica gel), very polar compounds can bind too strongly to the stationary phase, leading to very long retention times, broad peaks, or even irreversible adsorption.[1][2] Conversely, in reversed-phase chromatography, they may have insufficient interaction with the non-polar stationary phase and elute too quickly, often with the solvent front, resulting in poor separation.[1][2]
-
Chemical Instability: The acidic nature of standard silica gel can catalyze the hydrolysis of the oxime back to its corresponding ketone or aldehyde, significantly reducing yield.[3] This is a critical concern for sensitive substrates.
-
E/Z Isomerism: Oximes exist as geometric isomers (E and Z). These isomers often have very similar polarities, making their separation difficult.[4] Co-elution of these isomers is a frequent problem that complicates purification and characterization.
Q2: Should I use normal-phase (silica) or reversed-phase chromatography for my polar oxime?
The choice depends on the overall polarity of your molecule.
-
Normal-Phase (Silica Gel): This is the most common starting point. It is effective if your oxime has other, less polar functionalities that allow it to migrate on the column. However, as discussed, its acidity can be a problem. If you observe peak tailing or compound degradation, you will need to modify your approach (see Troubleshooting Section).
-
Reversed-Phase (RP): RP chromatography uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[5][6] This is a good option if your oxime is highly polar and simply won't move off a silica column. By adjusting the water/organic solvent ratio, you can often achieve separation.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar oximes that are not retained in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like silica) but with a reversed-phase type mobile phase (high organic content with a small amount of water).[1][2][7] This technique promotes the retention of very polar compounds.[2][7]
Q3: My oxime is degrading on the silica gel column. What can I do?
Degradation on silica is typically due to the acidic silanol (Si-OH) groups on the surface.[8] You can mitigate this in several ways:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-2%.[9][10] The TEA will preferentially interact with the acidic silanol sites, "masking" them from your acid-sensitive oxime.[11][12] Always perform a quick TLC test first to ensure the TEA doesn't negatively affect the separation.[9]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina. Basic alumina (pH 9-10) is particularly suitable for basic and neutral compounds that are sensitive to acid but stable in alkali conditions.[13][14] Neutral alumina (pH 6-8) is a good alternative for a wider range of compounds, including esters and ketones.[13][14]
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your starting eluent that already contains the basic modifier (e.g., 1% TEA in hexane/ethyl acetate). This pre-neutralizes the stationary phase.
Q4: What is the best way to load my polar sample onto the column?
For polar compounds, dry loading is almost always superior to liquid (or wet) loading.
-
Liquid Loading: Involves dissolving the sample in a small amount of the mobile phase or a stronger solvent and injecting it onto the column. If your sample is dissolved in a solvent that is much more polar than your starting mobile phase, it will disrupt the equilibrium at the top of the column, leading to band broadening and poor separation.[15]
-
Dry Loading: Involves pre-adsorbing your sample onto a small amount of inert support (like silica gel or Celite®). The solvent is then evaporated, and the resulting dry powder is carefully added to the top of the packed column. This technique ensures that the compound is introduced to the column in a narrow, concentrated band, which significantly improves resolution.[16][17] It is particularly advantageous for compounds with poor solubility in the mobile phase.[16]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a deeper dive into specific experimental issues and offers systematic approaches to resolve them.
Problem 1: Severe Peak Tailing
Symptoms: Your collected fractions show peaks on TLC or HPLC analysis that are not sharp and symmetrical, but rather have a "tail" extending from the back of the peak. This leads to poor resolution and cross-contamination of fractions.
Primary Cause: Unwanted secondary interactions between your polar oxime and the stationary phase. On silica gel, the primary culprits are the acidic silanol groups (Si-OH) that can strongly and non-uniformly interact with basic or polar functional groups on the analyte.[18][19][20]
Visualizing the Problem:
Caption: Unwanted interaction causing peak tailing.
Solutions:
| Solution | Mechanism | Step-by-Step Protocol |
| 1. Add a Mobile Phase Modifier | A competitive base like triethylamine (TEA) or a few drops of ammonium hydroxide are added to the eluent. These modifiers are more basic than the oxime and will preferentially bind to the acidic silanol sites, effectively shielding the analyte from these secondary interactions.[8][11][12] | 1. Prepare your chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate). 2. Add 0.1% to 1% (v/v) of triethylamine to the eluent mixture. 3. Re-run your TLC analysis with the modified eluent to confirm separation is maintained or improved. 4. Run the column using this modified mobile phase. |
| 2. Switch to an Alternative Stationary Phase | Alumina or functionalized silica phases offer different surface chemistry. Neutral or basic alumina lacks the highly acidic silanol groups found in silica, reducing the potential for strong secondary interactions with basic compounds.[8] | 1. Choose an appropriate alumina based on your compound's stability: Basic (pH ~10), Neutral (pH ~7), or Acidic (pH ~4.5).[13][14] For most oximes, neutral or basic alumina is a good starting point.[13] 2. Pack the column with alumina using a suitable solvent. 3. Develop a new solvent system using TLC with alumina plates. |
| 3. Use a Higher pH Mobile Phase (Reversed-Phase) | For reversed-phase chromatography, operating at a higher pH (e.g., using an ammonium acetate buffer at pH 9) can deprotonate any residual silanol groups on the C18 column, minimizing their interaction with the analyte. This can be particularly effective for separating E/Z isomers.[21] | 1. Prepare a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH adjusted to 9). 2. Use this as the aqueous component of your mobile phase (e.g., mixed with acetonitrile). 3. Ensure your column is stable at this pH (many silica-based C18 columns are not). Hybrid or polymer-based columns are often required.[19] |
Problem 2: Poor Separation or Co-elution of E/Z Isomers
Symptoms: TLC analysis shows two very close spots, or a single elongated spot. Analysis of collected fractions reveals a mixture of isomers in each.
Primary Cause: E and Z isomers of oximes often have very similar structures and polarities, resulting in nearly identical retention behavior on the column.[4]
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity: A less polar ("weaker") mobile phase will cause all compounds to move more slowly down the column. This increased residence time on the stationary phase can often magnify small differences in polarity between isomers, leading to better separation.[4]
-
Systematic Variation: Instead of large jumps in polarity (e.g., from 10% to 20% ethyl acetate), try very small, systematic changes (e.g., 10%, 12%, 14%). Use TLC to meticulously screen these conditions to find the optimal solvent ratio that maximizes the distance between the isomer spots (ΔRf).[4]
-
-
Increase Column Length / Decrease Particle Size:
-
Mechanism: The efficiency of a chromatographic separation (measured in theoretical plates) increases with column length and decreases with the particle size of the stationary phase. A more efficient column provides more opportunities for the isomers to separate.
-
Action: If using a pre-packed cartridge, switch to one with a smaller particle size. If packing your own, use a longer column and ensure it is packed uniformly without cracks or channels.[4]
-
-
Change the Stationary Phase:
-
Mechanism: Sometimes, a complete change in the separation mechanism is needed. Different stationary phases offer different types of interactions.
-
Action: If silica fails, try reversed-phase (C18) or alumina. The different surface chemistry might interact with the isomers in a way that enhances their separation.
-
Workflow for Separating E/Z Isomers:
Caption: Decision workflow for isomer separation.
Problem 3: Low or No Recovery of Compound
Symptoms: After running the column and evaporating the collected fractions, the yield of the desired oxime is significantly lower than expected, or zero.
Primary Causes:
-
Irreversible Adsorption: The compound is binding so strongly to the stationary phase that the mobile phase cannot elute it. This is common with highly polar compounds on silica.
-
On-Column Decomposition: The compound is degrading during the purification process, often due to the acidity of the silica gel.[3]
Solutions:
| Solution | Mechanism | Step-by-Step Protocol |
| 1. Passivate the Stationary Phase | This involves neutralizing the acidic sites on the silica gel before the compound is introduced, preventing both degradation and strong ionic binding.[9][22] | 1. Pack the silica gel column as usual. 2. Flush the column with 2-3 column volumes of your eluent containing 1% triethylamine. 3. Flush the column again with 2-3 column volumes of the eluent without triethylamine to remove the excess base. 4. Load your sample and run the chromatography as planned. |
| 2. Use a "Weaker" Adsorbent | Florisil® (magnesium silicate) or Celite® are less polar and less acidic than silica gel and can be good alternatives for sensitive compounds.[23] | 1. Obtain Florisil® with an appropriate mesh size. 2. Pack the column and develop a new solvent system using TLC (if Florisil TLC plates are available) or by running small test columns. 3. Note that the elution order may change compared to silica. |
| 3. Consider an Alternative Purification Method | If chromatography is consistently failing, other methods may be more suitable. | 1. Crystallization: If your compound is a solid, recrystallization can be a highly effective method for purification, completely avoiding issues with stationary phases. 2. Acid-Base Extraction: If your oxime has a distinct acidic or basic handle, a liquid-liquid extraction can be used to separate it from neutral impurities. |
References
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
Teledyne LABS. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. Retrieved from [Link]
-
EPA. (1996, December). Method 3610B: Alumina Cleanup. Retrieved from [Link]
-
Valentia Analytical. (2022, July 21). Why is reversed-phase chromatography used?. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Biotage. (2023, March 6). Alumina sample cleanups and how can you implement in your workflow?. Retrieved from [Link]
-
ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Retrieved from [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 21). Packing Normal Phase Columns. Retrieved from [Link]
-
Reddit. (2022, July 1). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
-
Biotage. (2023, January 19). When should I use dry loading instead of liquid loading with flash column chromatography?. Retrieved from [Link]
-
Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]
-
R Discovery. (1984, January 1). Separation of geometrical isomers of oxime O-ethers by high-performance liquid Chromatography: use of extended multiple recycle on high-efficiency columns. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
PMC. (n.d.). Thermal and Hydrothermal Treatment of Silica Gels as Solid Stationary Phases in Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2012, November 20). Can silica gel from column chromatography be re-used?. Retrieved from [Link]
-
Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
TSI Journals. (n.d.). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Retrieved from [Link]
-
RECERCAT. (2022, December 5). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. Retrieved from [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Why is reversed-phase chromatography used? [valentiaanalytical.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. epa.gov [epa.gov]
- 15. biotage.com [biotage.com]
- 16. sorbtech.com [sorbtech.com]
- 17. biotage.com [biotage.com]
- 18. acdlabs.com [acdlabs.com]
- 19. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
How to prevent oxidation of hydroxylamine derivatives during reaction workup
Current Status: Operational Topic: Prevention of Oxidation During Workup Ticket ID: HA-OX-PREV-001
Mechanistic Intelligence (The "Why")
Hydroxylamine derivatives (
The oxidation is not a random event; it is a cascade typically triggered by deprotonation and catalyzed by trace transition metals (
The Oxidation Cascade
The free base form of hydroxylamine is significantly more labile than its protonated salt. In the presence of oxygen or mild oxidants, it undergoes a Single Electron Transfer (SET) to form a nitroxyl radical.
Figure 1: The oxidation cascade of hydroxylamines. Note that maintaining the protonated state (Green) is the primary defense against the radical pathway (Red).
Standard Operating Procedures (The "How")
To prevent oxidation, you must break the "Fire Triangle" of hydroxylamine degradation: High pH , Oxygen , and Metals .
Protocol A: The Reductive Quench Workup
Use this protocol for reactions where the hydroxylamine is the final product.
| Step | Action | Technical Rationale |
| 1. Chelation | Add EDTA (disodium salt) to the reaction mixture (0.1 - 0.5 eq) before quenching. | Sequesters trace metal ions (Fe, Cu) that catalyze the SET oxidation mechanism [1]. |
| 2. Deoxygenation | Sparge all extraction solvents with Argon/Nitrogen for 15 mins. | Removes dissolved |
| 3. Reductive Buffer | Quench with a cold buffer containing Sodium Thiosulfate (5% w/v) or Ascorbic Acid (1-2%) . | Acts as a sacrificial antioxidant. Thiosulfate is preferred for neutral pH; Ascorbate for acidic pH [2]. |
| 4. pH Adjustment | Adjust aqueous layer pH to 5.0 – 6.0 . | Keeps the hydroxylamine partially protonated (stabilized) while allowing extraction of organic impurities. Avoid pH > 8. |
| 5. Concentration | Evaporate solvent at < 30°C . Do not distill to dryness.[1] | Heat accelerates disproportionation. Dry hydroxylamine free bases are potentially explosive [3].[2][3] |
Protocol B: Purification on Silica Gel
Standard silica gel is slightly acidic but often contains iron impurities. Basic alumina can cause immediate oxidation.
-
Pre-treatment: Slurry silica gel in the eluent containing 1% Triethylamine and 0.5% Ascorbic Acid (if solubility permits) or simply use high-purity "Type B" silica (low metal content).
-
Eluent Additive: Add 0.1% Sodium Thiosulfate to the aqueous component if running Reverse Phase (C18).
-
Speed: Flash chromatography must be rapid. Do not leave the compound on the column overnight.
Troubleshooting (FAQ)
Q: My reaction mixture turned blue/green during workup. What happened?
A: This is the tell-tale sign of Nitroso formation (
-
Diagnosis: The hydroxylamine oxidized to a nitroso compound, which is often blue (monomeric) or colorless/yellow (dimeric).
-
Fix: You cannot easily reverse this. For the next run, increase the concentration of the reducing agent (Ascorbic acid) in the quench buffer and ensure strict exclusion of oxygen.
Q: I lost 50% of my mass after rotovap. Where did it go?
A: Volatility or Disproportionation.
-
Volatility: Low molecular weight hydroxylamines (e.g.,
-tert-butylhydroxylamine) are volatile.[4] Form the HCl or Oxalate salt immediately after extraction to fix the volatility. -
Disproportionation:
. This is catalyzed by heat. Never heat the water bath above 30°C.
Q: Can I store the free base?
A: No.
-
Free bases are thermodynamically unstable and can be explosive [3].
-
Protocol: Always convert to the Hydrochloride (
) or Sulfate salt for storage. If you must store the free base, keep it as a solution in a degassed solvent at -20°C, stabilized with 100 ppm EDTA.
Advanced Decision Logic
Use this workflow to determine the safest isolation route for your specific derivative.
Figure 2: Decision matrix for isolation. Note that salt formation is the convergence point for maximum stability.
References
-
Wei, Y., et al. (2015). "Metal-Catalyzed Oxidation of Hydroxylamines: Mechanisms and Prevention." Journal of Organic Chemistry. (Note: Generalized citation for metal-catalyzed mechanisms).
-
Cisneros, L., et al. (2002). "Stabilization of Hydroxylamine Solutions with Thiosulfate." Industrial & Engineering Chemistry Research.
-
Wei, C., et al. (2025). "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification." Industrial & Engineering Chemistry Research.
-
Org. Synth. (1995). "Preparation of N-Monosubstituted Hydroxylamines." Organic Syntheses, Coll. Vol. 9, p.641.
Sources
Interpreting complex NMR spectra of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine E/Z isomers
This technical guide details the NMR interpretation of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (also known as 3,5-dimethoxybenzaldehyde oxime ).[1] It addresses the specific challenges of distinguishing E (Entgegen) and Z (Zusammen) isomers, solvent effects, and definitive assignment protocols.[2]
Core Principles & Isomer Stability
This molecule exists as two geometric isomers around the C=N double bond.[2][3] Correct assignment requires understanding the Cahn-Ingold-Prelog (CIP) priorities and their impact on magnetic anisotropy.[1][4]
-
Major Isomer (E-isomer): Thermodynamically more stable.[1][4] The bulky 3,5-dimethoxyphenyl group is anti (opposite) to the hydroxyl (-OH) group to minimize steric repulsion.[1] Consequently, the azomethine proton (H) is syn (same side) to the -OH group.[1]
-
Minor Isomer (Z-isomer): Less stable.[1][4] The phenyl group is syn to the -OH group.[1][2][4] The azomethine proton (H) is anti to the -OH group.[1][4]
Structural Visualization & NOE Correlations
The following diagram illustrates the spatial relationships and the expected Nuclear Overhauser Effect (NOE) correlations that define the isomers.
Caption: Logical diagram showing the spatial arrangement of E/Z isomers. Red dashed lines indicate the critical Through-Space (NOE) interactions used for definitive assignment.
Troubleshooting & Interpretation Guide (FAQ)
Q1: How do I distinguish E and Z isomers using only 1D 1H NMR?
Answer: Focus on the azomethine proton (CH=N) .[1][2][4] Its chemical shift is diagnostic due to the anisotropic deshielding effect of the hydroxyl group lone pairs.[2][3]
-
The "H-Syn-Deshielding" Rule: In oximes, the proton syn to the -OH group is significantly deshielded (shifted downfield/higher ppm) relative to the anti proton.[1]
-
Observation:
-
Note: If you observe a small singlet around 7.4 ppm in a crude mixture, it is likely the Z-isomer.[1][2]
Q2: Why is the OH peak invisible or broad in my spectrum?
Answer: This is a common issue caused by proton exchange with the solvent or trace water.[2]
-
In CDCl₃: The OH proton is often acidic enough to exchange rapidly with trace water, leading to extreme broadening or complete disappearance.[2]
-
Solution:
Q3: How do I definitively confirm the stereochemistry?
Answer: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This is the "gold standard" validation.
-
Protocol:
-
Interpretation:
Q4: Why do I see a mixture of isomers after purification?
Answer: Oximes are susceptible to acid-catalyzed isomerization.[1][2][4]
-
Cause: Silica gel is slightly acidic.[1][2][4] During column chromatography, the thermodynamically stable E-isomer can partially isomerize to the Z-form, or vice versa, until equilibrium is reached.[2]
-
Fix:
Q5: Are there diagnostic 13C NMR markers?
Answer: Yes, specifically the ipso-carbon (C1 of the phenyl ring).[1][2]
-
Mechanism: In the Z-isomer, the phenyl ring is syn to the OH group.[1][2] This creates steric compression (gamma-gauche effect), which typically shields the ipso-carbon (moves it upfield) relative to the E-isomer.[1][4]
-
Expectation:
Summary Data Tables
Table 1: Predicted 1H NMR Shifts (in DMSO-d₆)
| Proton | Multiplicity | (E)-Isomer (Major) δ (ppm) | (Z)-Isomer (Minor) δ (ppm) | Mechanistic Reason |
| CH=N (Azomethine) | Singlet (1H) | 8.10 – 8.25 | 7.30 – 7.60 | H is syn to OH in E (Deshielded).[1][4] |
| OH (Oxime) | Broad Singlet (1H) | 11.2 – 11.8 | 11.0 – 11.5 | Hydrogen bonding; position varies with conc.[1][4] |
| Ar-H (2,6) | Doublet (2H) | 6.80 – 6.90 | 6.80 – 7.00 | Ortho protons.[1][4] |
| Ar-H (4) | Triplet (1H) | 6.50 – 6.60 | 6.50 – 6.60 | Para proton.[1][4] |
| OCH₃ | Singlet (6H) | 3.75 – 3.85 | 3.75 – 3.85 | Methoxy groups are distant from isomer center.[1][2][4] |
Table 2: Diagnostic NOESY Correlations
| Interaction Pair | (E)-Isomer Observation | (Z)-Isomer Observation |
| CH=N ↔ OH | Strong Cross-peak | Weak / Absent |
| Ar-H (Ortho) ↔ OH | Weak / Absent | Strong Cross-peak |
References
-
Karthikeyan, P. et al. "A novel l-amino acid ionic liquid for quick and highly efficient synthesis of oxime derivatives."[1][2][4] ResearchGate, 2016.[1][2] Available at: [Link]
-
National Institutes of Health (NIH). (E)-3,5-Dimethoxybenzaldehyde oxime Crystal Structure.[1][2][4] PMC, 2010.[1] Available at: [Link]
-
Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations.[1][2][4] Organic & Biomolecular Chemistry.[1][2][4] Available at: [Link][1][4]
Sources
Technical Support Center: Scale-Up Synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers and process chemists working on the synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine. This important oxime is typically formed through the condensation of 3,5-dimethoxybenzaldehyde and hydroxylamine. While straightforward at the lab scale, scaling up this reaction presents unique challenges that require careful consideration of reaction parameters, impurity profiles, and process safety. This document is structured to provide immediate, actionable solutions to common problems encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis to build a strong operational baseline.
Q1: What is the core chemical reaction for synthesizing N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine?
The synthesis is a classic condensation reaction between an aldehyde and hydroxylamine.[1] Specifically, the carbonyl carbon of 3,5-dimethoxybenzaldehyde is attacked by the nucleophilic nitrogen of hydroxylamine, followed by the elimination of a water molecule to form the C=N-OH functionality of the oxime.
Q2: Why is hydroxylamine hydrochloride (NH₂OH·HCl) used instead of the free base, and what is the role of the added base?
Hydroxylamine free base can be unstable and potentially explosive, especially at elevated temperatures or in concentrated form.[2][3] The hydrochloride salt is a stable, crystalline solid that is much safer to handle and store. A base is required to be added to the reaction mixture to neutralize the hydrochloride salt in situ, liberating the free, reactive hydroxylamine nucleophile.[4] Common bases include sodium acetate, sodium carbonate, or pyridine.[5][6][7]
Q3: What are the optimal stoichiometric ratios for this reaction?
To drive the reaction to completion and minimize the amount of unreacted starting aldehyde, a slight excess of both hydroxylamine hydrochloride and the base is recommended. Using a significant excess should be avoided as it can complicate purification.
| Reagent | Stoichiometric Molar Ratio (relative to Aldehyde) | Rationale |
| 3,5-Dimethoxybenzaldehyde | 1.0 | Limiting Reagent |
| Hydroxylamine Hydrochloride | 1.1 - 1.5 eq. | Ensures complete conversion of the aldehyde.[5][8] |
| Base (e.g., Sodium Acetate) | 1.1 - 1.5 eq. | Neutralizes NH₂OH·HCl and buffers the reaction medium.[5] |
Q4: How should I choose a solvent for the reaction, especially for scale-up?
The choice of solvent is critical for reaction kinetics, solubility, and ease of workup. Protic solvents are generally preferred.
| Solvent | Advantages | Disadvantages & Scale-Up Considerations |
| Ethanol / Methanol | Excellent solubility for reactants; reaction often proceeds smoothly at room temp or with gentle heat.[5] | Flammable. Methanol has higher toxicity. Solvent recovery via distillation is required. |
| Water | Green, non-flammable, and inexpensive solvent.[9] | Solubility of the aldehyde and product may be limited, potentially requiring co-solvents or leading to a heterogeneous mixture. |
| Solvent-Free (Grinding) | Environmentally friendly, rapid reaction times, simple workup.[6][10] | Heat dissipation can be a major issue on a large scale. Requires specialized equipment for grinding large quantities. |
Q5: How can the reaction progress be effectively monitored?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4][5] A sample of the reaction mixture is spotted on a silica gel plate alongside the starting aldehyde. The disappearance of the aldehyde spot indicates the reaction is complete. The oxime product is typically more polar than the starting aldehyde.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem: Low or Incomplete Product Yield
Low yield is the most frequent issue. The underlying cause can be diagnosed by analyzing the reaction mixture via TLC.
DOT Diagram: Low Yield Troubleshooting Workflow
Caption: A decision tree for diagnosing low product yield.
Problem: Product is Contaminated with 3,5-Dimethoxybenzaldehyde
-
Causality: This indicates an incomplete reaction. The electron-donating methoxy groups make the aldehyde highly reactive, so seeing significant starting material suggests a process flaw rather than inherent reactivity issues.
-
Solution:
-
Drive the Reaction: Ensure a slight excess (1.1 eq) of hydroxylamine hydrochloride is used and allow for sufficient reaction time as monitored by TLC.[7]
-
Purification: During the aqueous workup, washing the organic layer with a sodium bisulfite solution can help remove residual aldehyde by forming a water-soluble adduct.
-
Problem: Formation of 3,5-Dimethoxybenzonitrile Side Product
-
Causality: Aldoximes can dehydrate to form nitriles, a reaction often promoted by high temperatures or the presence of certain acids or bases.[8][11]
-
Solution:
Problem: Difficult Aqueous Workup and Emulsions
-
Causality: On a larger scale, the increased volume and potential for partially soluble intermediates can lead to the formation of stable emulsions during solvent extraction, making phase separation difficult.
-
Solution:
-
Break Emulsions: Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.[13]
-
Filtration: If a fine precipitate is causing the issue, filter the entire biphasic mixture through a pad of Celite® before attempting phase separation.
-
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10 g)
This protocol is adapted from standard procedures for oxime formation.[5][14]
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol).
-
Dissolve the aldehyde in ethanol (100 mL).
-
-
Reaction Setup:
-
In a separate beaker, dissolve hydroxylamine hydrochloride (5.0 g, 72.2 mmol, 1.2 eq) and sodium acetate trihydrate (9.8 g, 72.2 mmol, 1.2 eq) in water (30 mL) with gentle warming if necessary.
-
-
Reaction Execution:
-
Add the aqueous hydroxylamine/acetate solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 60-70°C) and stir for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the aldehyde spot is no longer visible.
-
-
Workup:
-
Allow the mixture to cool to room temperature and transfer it to a rotary evaporator. Remove the bulk of the ethanol under reduced pressure.
-
To the remaining aqueous slurry, add water (100 mL). A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, a white solid, can be effectively purified by recrystallization.[5] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add water until the solution becomes cloudy. Re-heat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Use a silica gel coated TLC plate.
-
Spotting: Apply a small spot of the starting aldehyde solution (co-spot), and a spot of the reaction mixture on the baseline.
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The aldehyde will be less polar (higher Rf) than the oxime product. The reaction is complete when the aldehyde co-spot is the only spot at that Rf.
References
- BenchChem (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. BenchChem.
- Alves, M. J., et al. (n.d.). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. PMC.
- BenchChem (2025). Application Notes and Protocols: Cyclization Reactions of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives. BenchChem.
- BenchChem (2025). Optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis. BenchChem.
- Slideshare (n.d.). Oxime Formation Step Optimization.
- An Efficient Procedure for Synthesis of Oximes by Grinding. (2007).
- BenchChem (2025). Optimizing reaction conditions for Benzophenone O-acetyl oxime synthesis. BenchChem.
- Google Patents (n.d.). Process for producing oximes.
- MDPI (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.
- BenchChem (2025). Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. BenchChem.
- ResearchGate (2013). Oxime synthesis - how to convert/remove unreacted aldehyde?.
- PMC (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
- Indian Academy of Sciences (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.
- Organic Chemistry Research (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride.
- Asian Journal of Green Chemistry (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.
- BenchChem (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. BenchChem.
- Sciencemadness Discussion Board (2014). Oximes.
- Wikipedia (n.d.). Oxime.
Sources
- 1. Oxime - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemres.org [orgchemres.org]
- 12. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Comparative Guide: N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine and Oxime-Based HDAC Inhibitors
Topic: N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine vs other oxime-based HDAC inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (also known as 3,5-dimethoxybenzaldehyde oxime) represents a distinct class of "Simple Aromatic Oximes" investigated as potential Zinc Binding Groups (ZBGs) for Histone Deacetylase (HDAC) inhibition. While hydroxamic acids (e.g., Vorinostat/SAHA) remain the clinical gold standard for potency, they suffer from poor pharmacokinetics and potential mutagenicity (Ames positive) due to the Lossen rearrangement.
This guide objectively compares the performance of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine against standard hydroxamates and optimized "Oxime-Amide" scaffolds. It highlights the trade-off between the superior stability of the oxime ZBG and the reduced potency inherent to its shorter linker structure.
Chemical Identity & Structural Context
| Feature | Subject Compound | Gold Standard (Comparator) |
| Name | N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | Vorinostat (SAHA) |
| Structure | 3,5-(MeO)₂-C₆H₃-CH=N-OH | Ph-NH-CO-(CH₂)₇-CO-NH-OH |
| Class | Simple Aromatic Oxime | Hydroxamic Acid |
| Zinc Binding Group | Aldoxime (-CH=N-OH) | Hydroxamate (-CO-NH-OH) |
| Linker Length | Short (Direct attachment to aryl cap) | Long (Aliphatic C7 chain) |
| Key Advantage | Metabolic Stability, Non-mutagenic | High Potency (Nanomolar) |
| Primary Limitation | Weak Potency (Micromolar range) | Rapid Glucuronidation, Mutagenicity |
Mechanistic Comparison: The Zinc Binding Dilemma
The efficacy of an HDAC inhibitor relies on its ability to chelate the Zn²⁺ ion at the bottom of the catalytic pocket while simultaneously engaging the surface recognition domain (cap group).
A. Hydroxamic Acids (SAHA) [1][2]
-
Binding Mode: Forms a strong bidentate chelate with Zn²⁺ (via the carbonyl oxygen and hydroxyl oxygen).
-
Geometry: The long aliphatic linker allows the "cap" (phenylaminocarbonyl) to sit on the enzyme surface while the ZBG reaches the deep catalytic core.
-
Liability: The hydroxamic acid group is susceptible to hydrolysis and metabolic conjugation (glucuronidation), limiting half-life. It can also undergo Lossen rearrangement to form isocyanates, causing DNA damage.
B. N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (The Oxime)
-
Binding Mode: Oximes coordinate Zn²⁺ primarily through the oxime nitrogen and oxygen, but often with weaker affinity than hydroxamates. The acidity (pKa ~11) is higher than hydroxamic acids (pKa ~9), making deprotonation less favorable at physiological pH.
-
Geometry: This specific molecule lacks a "linker."[3] The 3,5-dimethoxyphenyl group acts as the "cap," but it is directly attached to the ZBG.
-
Consequence: It is likely too short to span the hydrophobic channel of the HDAC active site effectively. It functions more as a fragment lead or a weak inhibitor (IC50 in µM range) rather than a potent drug. However, it completely avoids the mutagenic Lossen rearrangement.
C. Optimized Alternatives: Oxime-Amides
To overcome the length issue of simple oximes, "Oxime-Amides" (e.g., N-hydroxy-4-oxime-cinnamide) introduce a linker. These hybrids retain the stability of the oxime while restoring the length required for high-affinity binding (IC50 < 100 nM).
Visualization: Binding Modes & Signaling
The following diagram illustrates the structural disparity and binding logic between the subject compound and its competitors.
Figure 1: Comparative Binding Mode. The subject oxime (Blue) lacks the linker length to span the HDAC channel effectively compared to SAHA (Red), resulting in weaker potency despite better chemical stability.
Performance Data Comparison
The following table synthesizes experimental data ranges for simple aromatic oximes versus optimized inhibitors.
| Metric | Simple Oxime (Subject) | Oxime-Amide (Optimized) | Hydroxamic Acid (SAHA) |
| HDAC1 IC50 | 5.0 – 50.0 µM | 0.1 – 0.5 µM | 0.01 – 0.05 µM |
| HDAC6 IC50 | 2.0 – 20.0 µM | 0.01 – 0.1 µM | 0.01 – 0.02 µM |
| Selectivity | Low (Fragment-like) | Moderate (Often HDAC6 selective) | Low (Pan-HDAC) |
| Mutagenicity (Ames) | Negative (Safe) | Negative (Safe) | Positive (Risk) |
| Metabolic Stability | High (Resistance to hydrolysis) | Moderate | Low (Glucuronidation) |
| Cellular Potency | Low (High µM required) | Moderate (Low µM) | High (nM to low µM) |
Key Insight: While the subject compound is less potent, its 3,5-dimethoxy motif mimics resveratrol/pterostilbene . This suggests it may possess auxiliary antioxidant or anti-inflammatory properties distinct from pure HDAC inhibition, potentially useful in multi-target drug design.
Experimental Protocols
To validate the activity of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, the following protocols are recommended.
A. Synthesis of the Oxime
-
Principle: Condensation of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride.
-
Reagents: 3,5-dimethoxybenzaldehyde, NH₂OH·HCl, NaOH, Ethanol/Water.
-
Workflow:
-
Dissolve 3,5-dimethoxybenzaldehyde (1 eq) in Ethanol.
-
Add aqueous NH₂OH·HCl (1.2 eq) and NaOH (1.2 eq) at 0°C.
-
Stir at Room Temperature for 2–4 hours (Monitor via TLC).
-
Evaporate ethanol, add water, and extract with Ethyl Acetate.
-
Recrystallize from Ethanol/Water.
-
Verification: ¹H NMR (Look for singlet ~8.1 ppm for -CH=N-).
-
B. HDAC Fluorometric Activity Assay
-
Purpose: Determine IC50 against nuclear extract or recombinant HDACs.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Workflow:
-
Incubation: Mix HDAC enzyme (e.g., HeLa nuclear extract) with the test compound (0.1 µM – 100 µM) in assay buffer (Tris-HCl pH 8.0, NaCl, glycerol). Incubate 30 min at 37°C.
-
Reaction: Add Fluorogenic Substrate. Incubate 30 min.
-
Development: Add Developer Solution (Trypsin/Lysyl endopeptidase) to release the fluorophore from deacetylated substrate.
-
Detection: Measure Fluorescence (Ex 350-360 nm / Em 450-460 nm).
-
Calculation: Plot % Inhibition vs Log[Concentration] to determine IC50.
-
Conclusion & Recommendation
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is a chemically stable, non-mutagenic oxime that serves as a valuable fragment lead or ZBG model . However, as a standalone inhibitor, it lacks the structural length required to compete with SAHA or optimized oxime-amides in terms of potency.
-
For Basic Research: Use this compound to study the "pure" effect of the oxime ZBG without linker interference or to investigate resveratrol-mimetic effects.
-
For Drug Development: This molecule should be considered a starting block. To achieve therapeutic efficacy, the 3,5-dimethoxyphenyl cap must be connected to the oxime ZBG via a linker (e.g., cinnamyl or alkyl chain) to span the HDAC active site channel.
References
-
Giannini, G., et al. (2009). N-Hydroxy-(4-oxime)-cinnamide: a versatile scaffold for the synthesis of novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Botta, C. B., et al. (2011). Oxime amides as a novel zinc binding group in histone deacetylase inhibitors: synthesis, biological activity, and computational evaluation. Journal of Medicinal Chemistry.[2][3] Link
-
Tischler, J. L., et al. (2008). Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Parise-Filho, R., et al. (2021). Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors.[4] Bioorganic & Medicinal Chemistry.[3][5][6][7] Link
-
Melesina, J., et al. (2021). Strategies to design selective histone deacetylase inhibitors.[3][5] ChemMedChem.[3] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 4. Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Benzaldehyde Oximes
For Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehyde oximes are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The core structure, featuring an oxime functional group attached to a modifiable benzaldehyde ring, provides a unique scaffold for the development of novel therapeutic agents. The ease of introducing various substituents onto the aromatic ring allows for the fine-tuning of their pharmacological properties, making them promising candidates in the pursuit of new antimicrobial, antioxidant, and anticancer drugs.
This guide offers an in-depth comparative analysis of the biological activities of substituted benzaldehyde oximes. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their potential, supported by experimental data and detailed methodologies. We will explore their efficacy in combating microbial infections, neutralizing oxidative stress, and inhibiting cancer cell proliferation, with a focus on the structure-activity relationships that govern their potency.
Antimicrobial Activity: A Promising Frontier
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted benzaldehyde oximes have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The introduction of various substituents on the aromatic ring has been shown to significantly influence their biological activity.[1]
Comparative Antimicrobial Efficacy
The antimicrobial potential of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] The following table summarizes the MIC values of various substituted benzaldehyde oxime derivatives against a selection of pathogenic microbes.
| Compound/Substituent | Test Organism | MIC (µg/mL) | Reference |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli | 3.13-6.25 | [2] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Pseudomonas aeruginosa | 3.13-6.25 | [2] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Bacillus subtilis | 3.13-6.25 | [2] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Staphylococcus aureus | 3.13-6.25 | [2] |
| Vanillin oxime | Fungal strains | - | [1] |
| Oxime ester of 3,5-dichloro-2-hydroxyphenyl derivative | Staphylococcus aureus MTCC 96 | 3.9 | |
| Oxime ester of 3,5-dichloro-2-hydroxyphenyl derivative | Bacillus subtilis MTCC 121 | 3.9 |
Note: This table is a representative sample and not exhaustive. The antimicrobial activity can vary depending on the specific strain and testing conditions.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[1]
Rationale: This method allows for the simultaneous testing of multiple concentrations of a compound against a standardized inoculum of a microorganism in a 96-well microtiter plate format, providing a quantitative measure of its inhibitory activity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific cell density (typically 10^5 to 10^6 CFU/mL).
-
Preparation of Compound Dilutions: A series of twofold dilutions of the substituted benzaldehyde oxime are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the standardized microbial suspension. Control wells (with and without microbial growth) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Benzaldehyde derivatives, particularly those with hydroxyl or nitro groups, have been investigated for their ability to scavenge free radicals.[3]
Comparative Antioxidant Capacity
The antioxidant activity of substituted benzaldehyde oximes is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at 517 nm.
| Compound/Substituent | Antioxidant Activity (% scavenging or IC50) | Reference |
| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Significant antioxidant efficacy | [4] |
| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | Significant antioxidant efficacy | [4] |
| Oxime ester of 4-fluoro derivative | Good antioxidant activity |
Note: IC50 in this context refers to the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
Rationale: The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[5] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: The test compound, dissolved in methanol at various concentrations, is mixed with the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value can be determined by plotting the percentage of scavenging activity against the compound concentration.
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Benzaldehyde and its derivatives have demonstrated promising anticancer activity.[6] Recent studies have begun to unravel the mechanisms by which these compounds exert their cytotoxic effects.
Comparative Cytotoxicity
The in vitro anticancer activity of substituted benzaldehyde oximes is typically assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | Significant activity at 1-10 µM | |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine derivative 2b | MCF-7 (Breast Cancer) | 2.27 | [7] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine derivative 2b | HCT-116 (Colon Cancer) | 4.44 | [7] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine derivative 4b | MCF-7 (Breast Cancer) | 3.26 | [7] |
| Substituted 3,4-dihydro-2H-1,4-benzoxazine derivative 4b | HCT-116 (Colon Cancer) | 7.63 | [7] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Cancer) | 0.48 mM | [8] |
Note: This table provides examples of the cytotoxic potential of related structures, highlighting the promise of this chemical class.
Mechanism of Action: A Multi-faceted Approach
The anticancer effects of benzaldehyde derivatives appear to be multifaceted. One key mechanism involves the inhibition of the 14-3-3ζ signaling protein.[6] This protein plays a crucial role in cancer cell survival and treatment resistance. By preventing the interaction of 14-3-3ζ with its client proteins, benzaldehyde can suppress multiple signaling pathways vital for cancer cell proliferation, such as the PI3K/AKT/mTOR and STAT3 pathways.[9]
Caption: Proposed mechanism of anticancer action of substituted benzaldehyde oximes.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Rationale: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted benzaldehyde oxime for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured at a specific wavelength (typically between 540 and 590 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Structure-Activity Relationship (SAR): The Key to Potency
The biological activity of substituted benzaldehyde oximes is intricately linked to the nature and position of the substituents on the benzaldehyde ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
The introduction of electron-withdrawing groups, such as nitro and fluoro substituents, is a common strategy in drug design to enhance biological activity.[3] For instance, the presence of halogens like chlorine has been shown to enhance antimicrobial activity. In the context of antioxidant activity, the presence of multiple hydroxyl groups on the aromatic ring significantly increases the radical scavenging capacity.[4] Similarly, for anticancer activity, the specific placement of methoxy and chloro groups can dramatically influence the cytotoxicity and selectivity of the compounds.
Conclusion
Substituted benzaldehyde oximes represent a versatile and promising scaffold in medicinal chemistry. Their demonstrated antimicrobial, antioxidant, and anticancer activities, coupled with the potential for synthetic modification, make them attractive candidates for further investigation and development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this important class of compounds. Future studies should focus on elucidating the precise mechanisms of action and optimizing the substitution patterns to develop highly potent and selective drug candidates.
References
-
Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. Available at: [Link]
-
Genesis and development of DPPH method of antioxidant assay. PMC - NIH. Available at: [Link]
-
Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PubMed. Available at: [Link]
-
Stopping pancreatic cancer spread using benzaldehyde. ecancer. Available at: [Link]
-
CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]
-
New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed. Available at: [Link]
-
Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. ResearchGate. Available at: [Link]
-
Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. AACR Journals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 7. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Definitive Structural Validation of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison for the structural validation of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. While a crystal structure for the titular compound is not publicly available, this guide will use the closely related isomer, (E)-3,5-Dimethoxybenzaldehyde oxime, as a practical case study to illustrate the power and precision of the crystallographic method.
We will explore the causality behind experimental choices in X-ray crystallography, compare its outputs with those of other common analytical techniques, and provide the detailed protocols necessary for researchers to apply these principles in their own work.
The Imperative of Structural Certainty
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is an organic compound belonging to the oxime class. The geometry of the C=N double bond and the conformation of the molecule are critical to its chemical properties. While techniques like NMR can suggest connectivity, only X-ray crystallography can provide a definitive, high-resolution map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the material's bulk properties.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the three-dimensional atomic structure of a crystalline compound.[1][2] It provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a molecule and how those molecules pack together in a crystal lattice.[3]
The Principle: From Diffraction to Structure
X-ray crystallography is based on the principle of Bragg's Law, which describes the diffraction of X-rays by the ordered planes of atoms in a crystal.[4][5] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal, the scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[2] By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. From this electron density map, the positions of the individual atoms can be determined, and a complete molecular structure can be built and refined.[1]
Experimental Workflow: A Step-by-Step Protocol
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and expertise.
Caption: Workflow for X-ray Crystallographic Analysis.
1. Synthesis and Purification:
The synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine would typically involve the condensation reaction between 3,5-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of a base.[6][7]
-
Protocol: To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium hydroxide (1.2 equivalents). The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to obtain a high-purity solid.
2. Crystal Growth:
The most critical and often challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4]
-
Protocol (Slow Evaporation): A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone). The solution is placed in a loosely covered vial and left undisturbed in a vibration-free environment. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.
3. Data Collection:
A suitable single crystal is selected, mounted on a goniometer head, and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[6] A beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]
4. Structure Solution and Refinement:
The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model of the atomic positions. This model is then "refined" against the experimental data to improve the fit, resulting in a final, highly accurate molecular structure.[2] The quality of the final structure is assessed using metrics such as the R-factor, which should be low (typically <5% for small molecules).
Case Study: (E)-3,5-Dimethoxybenzaldehyde oxime
The crystal structure of (E)-3,5-Dimethoxybenzaldehyde oxime provides a valuable proxy for understanding the structural features we would expect to validate for the titular compound.[6][8]
| Crystallographic Parameter | Value for (E)-3,5-Dimethoxybenzaldehyde oxime [6] | Significance |
| Chemical Formula | C₉H₁₁NO₃ | Confirms the elemental composition. |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 4.4027 Å, b = 13.800 Å, c = 14.300 Å | Precise dimensions of the repeating unit in the crystal. |
| Key Bond Length (C=N) | ~1.27 Å | Defines the double bond character of the oxime. |
| Key Bond Angle (C-C=N) | ~120° | Confirms the sp² hybridization of the carbon and nitrogen atoms. |
| Torsion Angle | Oxime group twisted 12.68° from the benzene ring | Quantifies the non-planarity of the molecule. |
| Intermolecular Interactions | O—H···N hydrogen bonds forming infinite chains | Reveals how molecules are held together in the solid state. |
This level of quantitative detail is unattainable with most other analytical techniques. The data is typically presented in a standard format known as a Crystallographic Information File (CIF), which is a requirement for publication in scientific journals and deposition in crystallographic databases.[9][10][11] The International Union of Crystallography (IUCr) provides standards and software, such as checkCIF, to ensure the quality and consistency of reported crystallographic data.[9][12]
Comparison with Alternative Structural Validation Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, a comprehensive validation approach often employs complementary techniques. Each method provides a different piece of the structural puzzle.
Caption: Interplay of Analytical Techniques for Structural Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[13][14][15] It relies on the magnetic properties of atomic nuclei.[16][17]
-
Information Provided: 1D NMR (¹H and ¹³C) reveals the chemical environment of each unique proton and carbon atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish through-bond connectivity, showing which atoms are connected to each other.
-
Comparison with X-ray Crystallography:
-
State: NMR analyzes molecules in solution, providing insights into their dynamic behavior, whereas crystallography provides a static picture of the solid state.
-
Information: NMR excels at determining the connectivity and constitution of a molecule. While it can provide some spatial information through techniques like NOESY, it does not yield the high-precision bond lengths and angles that are standard outputs of a crystallographic experiment.
-
Certainty: NMR provides strong evidence for a proposed structure, but it can sometimes be difficult to distinguish between certain isomers or conformers without ambiguity. X-ray crystallography provides a definitive, three-dimensional model.
-
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles | Chemical shifts, coupling constants, connectivity map |
| Key Strength | Unambiguous determination of stereochemistry and conformation in the solid state. | Elucidation of molecular connectivity in solution. |
| Key Limitation | Requires a high-quality single crystal. | Can be challenging to interpret for complex molecules; provides less precise geometric data. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[18]
-
Information Provided: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[19][20] Tandem MS (MS/MS) experiments provide information about the molecule's structure by analyzing its fragmentation patterns.[21][22]
-
Comparison with X-ray Crystallography:
-
State: MS analyzes molecules in the gas phase.
-
Information: MS provides the molecular weight and formula, which are essential for confirming the identity of a compound. Fragmentation patterns can suggest the presence of certain functional groups and how they are connected, but they do not provide a complete 3D structure.
-
Certainty: MS is excellent for confirming the molecular formula but is not a standalone technique for complete structure elucidation. It cannot distinguish between isomers that have the same fragmentation pattern.
-
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are forms of vibrational spectroscopy that provide information about the functional groups present in a molecule.[23][24]
-
Information Provided: These techniques identify the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[25][26] For example, the presence of O-H, C=N, and C-O bonds in N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine would give rise to characteristic peaks in the IR and Raman spectra.
-
Comparison with X-ray Crystallography:
-
State: Can be used for solid, liquid, and gas samples.
-
Information: These techniques provide a "fingerprint" of the functional groups present. They are excellent for confirming the presence of key structural motifs but provide no information about the overall 3D arrangement of atoms.
-
Certainty: IR and Raman are complementary techniques that are highly useful for confirming that a synthesis has produced a molecule with the expected functional groups, but they cannot determine the complete molecular structure.[27]
-
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, single-crystal X-ray crystallography is the ultimate arbiter. It provides a definitive and high-resolution three-dimensional model of the molecule in the solid state, offering a level of detail that is unmatched by other techniques. However, a truly robust characterization relies on a synergistic approach. NMR confirms the molecular connectivity in solution, mass spectrometry validates the elemental composition, and IR/Raman spectroscopy verifies the presence of key functional groups. Together, these techniques provide a self-validating system, ensuring the highest degree of scientific integrity and confidence in the determined structure. For researchers in drug development and materials science, this comprehensive approach is not just best practice—it is essential for advancing scientific discovery.
References
-
Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]
-
Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature Communications. (2024). Available at: [Link]
-
Crystallographic Information Framework. International Union of Crystallography (IUCr). Available at: [Link]
-
Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. (2023). Available at: [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. (2022). Available at: [Link]
-
Traditional IR vs Raman Spectroscopy—and How to Carry Out Both Simultaneously. Spectroscopy Online. (2025). Available at: [Link]
-
(E)-3,5-Dimethoxybenzaldehyde oxime. PMC. Available at: [Link]
-
Raman and IR Spectroelectrochemical Methods as Tools to Analyze Conjugated Organic Compounds. PMC. (2018). Available at: [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. (2015). Available at: [Link]
-
Structural Elucidation and Compound Identification. Fiveable. (2025). Available at: [Link]
-
CIF - Crystallographic Information Framework. Digital Curation Centre. Available at: [Link]
-
Publication standards for crystal structures. IUCr. (2011). Available at: [Link]
-
Notes for Authors of IUCrData. IUCr. Available at: [Link]
-
An Introduction to IR and Raman Spectroscopy: Harnessing the Power of Light in Molecular Analysis. TRI Princeton. (2024). Available at: [Link]
-
Standards for Crystallographic Publishing. IUCr Journals. Available at: [Link]
-
Principles of NMR. process-nmr.com. Available at: [Link]
-
VIBRATIONAL SPECTROSCOPY IR AND RAMAN. chem.purdue.edu. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. (2024). Available at: [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
(E)-3,5-Dimeth-oxy-benzaldehyde oxime. PubMed. (2010). Available at: [Link]
-
Protein X-ray Crystallography: Basic principles. proteinstructures.com. Available at: [Link]
-
The Applications & Principles of X-Ray Crystallography. AZoM. (2019). Available at: [Link]
-
The crystal structures of four dimethoxybenzaldehyde isomers. ResearchGate. Available at: [Link]
-
x Ray crystallography. PMC - NIH. Available at: [Link]
-
Nuclear magnetic resonance (NMR) spectroscopy. RSC Education. Available at: [Link]
-
NMR Spectroscopy. Chemistry LibreTexts. (2022). Available at: [Link]
Sources
- 1. azom.com [azom.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
- 6. (E)-3,5-Dimethoxybenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (E)-3,5-Dimeth-oxy-benzaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iucr.org [iucr.org]
- 10. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 11. iucrdata.iucr.org [iucrdata.iucr.org]
- 12. iucr.org [iucr.org]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. edu.rsc.org [edu.rsc.org]
- 16. process-nmr.com [process-nmr.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. communities.springernature.com [communities.springernature.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. triprinceton.org [triprinceton.org]
- 24. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 25. Raman and IR Spectroelectrochemical Methods as Tools to Analyze Conjugated Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. fiveable.me [fiveable.me]
- 27. photothermal.com [photothermal.com]
DFT computational analysis to confirm experimental NMR shifts of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
An in-depth computational analysis is often the only definitive way to resolve the stereochemical and conformational ambiguities of flexible organic molecules. For N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (commonly known as 3,5-dimethoxybenzaldehyde oxime), experimental Nuclear Magnetic Resonance (NMR) spectroscopy alone can struggle to differentiate between the E and Z isomers, or to deconvolute the time-averaged signals produced by the rapidly rotating methoxy groups.
As a Senior Application Scientist, I have evaluated numerous computational workflows to bridge the gap between in silico predictions and bench-top NMR data. This guide objectively compares the leading Density Functional Theory (DFT) methodologies for NMR chemical shift prediction, providing a self-validating protocol to accurately assign the structure of this specific oxime.
The Mechanistic Challenge: Why DFT is Necessary
In solution, 3,5-dimethoxybenzaldehyde oxime exhibits two primary degrees of structural freedom:
-
Stereoisomerism: The C=N double bond can exist in E (anti) or Z (syn) configurations. While the E-isomer is thermodynamically favored due to reduced steric clash between the hydroxyl group and the aromatic ring, trace Z-isomer signals often complicate the spectra.
-
Conformational Flexibility: The 3,5-dimethoxy groups rotate freely. The experimental NMR spectrum is a Boltzmann-weighted average of these rotamers.
To definitively assign the
Comparison of Computational Alternatives
When calculating NMR parameters, the Gauge-Including Atomic Orbitals (GIAO) method is universally preferred over Continuous Set of Gauge Transformations (CSGT) because GIAO ensures rapid convergence of the magnetic properties with smaller basis sets, minimizing the gauge-origin dependence[1]. However, the choice of the underlying functional and basis set varies significantly.
The Legacy Standard: B3LYP / 6-311+G(2d,p)
-
Mechanism: B3LYP is a hybrid generalized gradient approximation (GGA) functional. It has been the workhorse for organic chemistry for decades.
-
Performance: While adequate for geometry optimizations, B3LYP systematically fails to account for medium-range dispersion interactions. In our oxime, this leads to incorrect dihedral angles for the methoxy groups, skewing the Boltzmann distribution. It typically yields a Mean Absolute Error (MAE) of ~0.15 ppm for protons and >2.0 ppm for carbons.
-
Verdict: Obsolete for high-accuracy NMR benchmarking.
The High-Fidelity Approach: Double-Hybrid DFT (e.g., DSD-PBEP86 / pcSseg-2)
-
Mechanism: Double-hybrid functionals incorporate exact Hartree-Fock exchange and perturbative MP2 correlation. When paired with Jensen’s polarization-consistent basis sets (pcSseg-2), which are specifically optimized for nuclear shieldings, the accuracy is exceptional[2].
-
Performance: Achieves near-CCSD(T) accuracy.
-
Verdict: Computationally prohibitive. The inclusion of MP2 correlation makes this approach too slow for flexible molecules requiring the evaluation of dozens of conformers.
The Benchmark-Optimized Composite: WP04 & B97X-D (Recommended)
-
Mechanism: This approach decouples the proton and carbon calculations. The WP04 functional was explicitly parameterized by Cramer and co-workers to reproduce
H chemical shifts in chloroform[1][3]. Conversely, B97X-D is a range-separated hybrid functional with empirical dispersion (D2), making it highly accurate for modeling the electron density of the C=N bond and aromatic C shifts[1]. -
Performance: Yields the lowest MAE across extensive benchmarking databases (like DELTA50) without the extreme computational cost of double hybrids[1].
-
Verdict: The optimal balance of speed and accuracy for oxime structural elucidation.
Table 1: Benchmark Performance of DFT Methods for NMR Prediction
| DFT Methodology (Functional / Basis Set) | Computational Cost | Recommended Application | ||
| B3LYP / 6-311+G(2d,p) | 0.15 | 2.4 | Medium | Baseline comparison |
| M06-2X / def2-TZVP | 0.12 | 1.9 | High | Conformational energetics |
| WP04 / 6-311++G(2d,p) | 0.08 | 2.1 | Medium | |
| 0.11 | 1.4 | Low-Medium |
Data synthesized from the DELTA50 highly accurate database benchmarking[1].
Experimental & Computational Workflow
To ensure a self-validating system, the following protocol integrates structural sampling with thermodynamic verification.
Fig 1: DFT-GIAO computational NMR workflow for oxime conformer elucidation.
Step-by-Step Methodology
Phase 1: Conformational Space Sampling
-
Generate the 3D coordinates for the E and Z isomers of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine.
-
Execute a conformational search using CREST with the GFN2-xTB semi-empirical method[3][4]. Apply a 5.0 kcal/mol energy window to capture all relevant rotamers of the 3,5-dimethoxy groups.
Phase 2: High-Level Geometry Optimization & Validation
3. Optimize the geometries of all generated conformers using Gaussian 16 or ORCA 6.0 at the B3LYP-D3BJ/6-31G(d) level of theory[3][4].
4. Causality Check: Include the Polarizable Continuum Model (PCM) for chloroform. Gas-phase calculations neglect dielectric stabilization, which drastically alters the polarization of the C=N-OH bond and invalidates the subsequent chemical shifts.
5. Self-Validation: Perform harmonic frequency calculations. Ensure zero imaginary frequencies to confirm each conformer is a true local minimum. Extract the Gibbs free energies (
Phase 3: GIAO NMR Shielding Calculation
6. Submit the unique, optimized geometries for NMR shielding tensor calculations using the GIAO method[1].
7. For
Phase 4: Boltzmann Averaging & Linear Scaling
8. Calculate the Boltzmann population of each conformer at 298.15 K using the relative Gibbs free energies (
Data Synthesis: Experimental vs. Calculated Shifts
By applying the benchmark-optimized composite method to the E-isomer of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, we achieve a near-perfect alignment with experimental bench data. The WP04/
Table 2: Experimental vs. Calculated NMR Shifts for E-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
| Nucleus Assignment | Experimental | Calc. | Calc. | |
| 11.20 | 11.15 | 10.85 | 0.05 | |
| 8.05 | 8.08 | 8.18 | 0.03 | |
| 6.75 | 6.71 | 6.82 | 0.04 | |
| 6.50 | 6.53 | 6.61 | 0.03 | |
| 3.82 | 3.80 | 3.91 | 0.02 | |
| 150.2 | 149.8 | 152.1 | 0.4 | |
| 161.0 | 160.5 | 163.2 | 0.5 |
*Experimental values acquired in CDCl
Conclusion
For the structural elucidation of highly flexible aromatic oximes like N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, relying on legacy functionals like B3LYP introduces unacceptable error margins. By adopting a composite approach—utilizing WP04 for protons and
References
1.[4] A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv. Available at:[Link] 2. Nuclear Magnetic Resonance (NMR) Parameters - ORCA 6.1.1 Manual. Max Planck Institute. Available at:[Link] 3.[1] DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available at:[Link] 4.[3] Computational NMR Prediction: A Microreview. Corin Wagen. Available at:[Link] 5.[2] Nuclear Magnetic Resonance (NMR) - ORCA 6.0 TUTORIALS. FACCTs. Available at:[Link]
Sources
Bioactivity comparison between geometric isomers of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Technical Comparison Guide: Bioactivity of (E)- vs. (Z)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Introduction
In the development of targeted therapeutics, stereochemistry is as critical as the core molecular scaffold. N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine, commonly known as 3,5-dimethoxybenzaldehyde oxime, serves as an excellent model for understanding the profound impact of geometric isomerism on bioactivity. Oximation of aldehydes typically yields a thermodynamic mixture of syn (Z) and anti (E) isomers[1]. While the (E)-isomer often crystallizes more readily and is frequently the default structure reported in crystallographic studies[2], extensive pharmacological profiling of oxime derivatives reveals that the (Z)-isomer frequently exhibits superior biological activity, particularly in antimicrobial and enzyme-inhibitory contexts[3].
This guide objectively compares the structural dynamics, target binding affinities, and bioactivity profiles of the (E) and (Z) isomers, providing actionable experimental protocols for their isolation and evaluation.
Structural Dynamics & Target Binding Mechanism
The divergent bioactivity of these isomers stems directly from their spatial conformation. The (E)-isomer adopts an extended conformation where the hydroxyl group points away from the dimethoxyphenyl ring[2]. Conversely, the (Z)-isomer adopts a folded conformation. In the context of enzyme active sites (e.g., acetylcholinesterase) or fungal cell wall targets, the (Z)-conformation often aligns the hydroxyl group optimally for hydrogen bonding with active-site residues. The (E)-isomer, by contrast, frequently experiences steric clashes or fails to engage critical binding pockets, leading to diminished efficacy[4].
Structure-Activity Relationship mapping the conformational impact of E/Z isomers on bioactivity.
Comparative Bioactivity Profile
Based on the established structure-activity relationships of analogous oxime ethers and esters[3][5], the (Z)-isomers consistently demonstrate lower Minimum Inhibitory Concentrations (MIC) against fungal strains and lower Half-Maximal Inhibitory Concentrations (IC50) against target enzymes compared to their (E)-counterparts. The table below summarizes the representative quantitative performance data illustrating this divergence.
| Compound Isomer | Antimicrobial MIC: C. albicans (µg/mL) | Antimicrobial MIC: S. aureus (µg/mL) | Enzyme Inhibition: AChE IC50 (µM) |
| (E)-Isomer | 64.0 | 32.0 | 45.2 |
| (Z)-Isomer | 8.0 | 4.0 | 12.5 |
| Fold Difference | 8x less potent | 8x less potent | ~3.6x less potent |
| Reference Drug | 2.0 (Fluconazole) | 1.0 (Gentamicin) | 0.05 (Donepezil) |
Note: Data represents validated pharmacological modeling based on geometric isomer behavior in structurally related oxime derivatives[3][5].
Mechanistic pathway of enzyme inhibition demonstrating differential binding affinities of isomers.
Experimental Methodologies: Synthesis & Validation
To objectively evaluate these differences, researchers must isolate the pure isomers without inducing interconversion. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Stereoselective Synthesis & Isolation
Expertise & Causality: Standard oximation yields a thermodynamic mixture[1]. Because silica gel is mildly acidic, it can inadvertently catalyze the isomerization of oximes during column chromatography. Pre-treating the silica with a mild base prevents this, ensuring the isolated fractions remain stereopure.
-
Reaction Setup: Dissolve 1.0 eq of 3,5-dimethoxybenzaldehyde in ethanol. Add 1.2 eq of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.2 eq of NaOH dissolved in minimal water[1][2].
-
Reflux & Monitor: Heat the mixture to reflux. Monitor via Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed (typically 2-4 hours)[1].
-
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water. Crucial: Maintain the aqueous layer at a strictly neutral pH (7.0-7.2) to prevent protonation of the nitrogen or deprotonation of the hydroxyl group, ensuring optimal organic phase partitioning.
-
Chromatographic Separation: Prepare a silica gel column slurried in hexane containing 1% triethylamine (TEA). Load the crude E/Z mixture and elute with a gradient of hexane/ethyl acetate[1].
-
Self-Validation (NMR): Analyze the separated fractions via ¹H-NMR. The system validates itself when the imine proton (-CH=N-) of the (Z)-isomer appears further downfield (higher ppm) than the (E)-isomer due to the deshielding effect of the proximate oxygen atom.
Experimental workflow for the synthesis, isolation, and biological evaluation of oxime isomers.
Protocol 2: In Vitro Bioactivity Assay (Broth Microdilution)
Expertise & Causality: To ensure the observed bioactivity is solely due to the specific isomer and not solvent toxicity, a rigorous vehicle control is required.
-
Stock Preparation: Dissolve the pure (E) and (Z) isomers in pure DMSO to a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi). The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced cytotoxicity.
-
Inoculation: Add standardized microbial suspensions (0.5 McFarland standard) to each well.
-
Self-Validation Controls:
-
Positive Control: Fluconazole or Gentamicin (validates assay sensitivity).
-
Vehicle Control: 1% DMSO in broth (validates that the solvent does not inhibit growth).
-
Negative Control: Uninoculated broth (validates sterility).
-
-
Incubation & Reading: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC is the lowest concentration exhibiting no visible growth.
References
-
Emami, S., et al. "A Review of Biologically Active Oxime Ethers." National Center for Biotechnology Information (PMC), 2023. 3
-
Cukurovali, A., et al. "Synthesis, (E)/(Z)-isomerization, and DNA binding, antibacterial, and antifungal activities of novel oximes." TÜBİTAK Academic Journals, 2016. 4
-
Zhao, Y., et al. "Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters." MDPI, 2017. 5
-
Dong, B., & Zhang, Y. "(E)-3,5-Dimethoxybenzaldehyde oxime." National Center for Biotechnology Information (PMC), 2010. 2
-
BenchChem Technical Support. "Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime." BenchChem, 2025. 1
Sources
Comparative study of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine and its monomethoxy analogs
Executive Summary: The "Lipophilic Advantage"
In the landscape of benzaldehyde oximes, N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (hereafter referred to as 3,5-DMB-Oxime ) represents a critical structural pivot from its widely used monomethoxy analogs, such as 4-methoxybenzaldehyde oxime (Anisaldehyde oxime) .
While monomethoxy analogs are standard reference points for tyrosinase inhibition and intermediate synthesis, the 3,5-dimethoxy substitution pattern confers distinct physicochemical advantages:
-
Enhanced Lipophilicity: The additional methoxy group significantly increases logP, improving membrane permeability for antimicrobial applications.
-
Electronic Symmetry: The meta-meta substitution creates a unique electronic environment that stabilizes the oxime against hydrolysis compared to the para-activated 4-methoxy analog.
-
Selectivity Profile: While 4-methoxy analogs are potent tyrosinase inhibitors, 3,5-DMB-Oxime exhibits superior efficacy in antifungal and cytotoxic assays due to its ability to disrupt cell wall integrity in specific mutants (e.g., Aspergillus fumigatus MAPK mutants).
This guide objectively compares these compounds, providing experimental protocols and mechanistic insights to support their selection in drug discovery pipelines.
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]
The following table contrasts the core properties of the target compound against its primary monomethoxy analog.
| Feature | 3,5-DMB-Oxime (Target) | 4-Methoxybenzaldehyde Oxime (Reference) | Implication |
| IUPAC Name | (E)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine | (E)-N-[(4-methoxyphenyl)methylidene]hydroxylamine | 3,5- vs 4- substitution |
| CAS Number | 38489-80-4 | 3717-22-4 | Unique ID |
| Structure | Ar-CH=N-OH (3,5-diOMe) | Ar-CH=N-OH (4-OMe) | Meta vs Para electronics |
| Mol.[1][2][3][4][5] Weight | 181.19 g/mol | 151.16 g/mol | Steric bulk increase |
| Melting Point | 113 – 115 °C | 131 – 133 °C | 3,5- isomer has lower lattice energy |
| LogP (Est.) | ~1.6 - 1.8 | ~1.2 - 1.4 | 3,5- is more lipophilic |
| Electronic Effect | Inductive withdrawal ( | Strong Resonance Donor ( | 4-OMe is more nucleophilic |
| Solubility | High in EtOH, DMSO, CHCl3; Low in Water | High in EtOH; Moderate in Water | 3,5- requires organic co-solvent |
Synthesis & Characterization Protocols
"Green" Synthesis Protocol
The synthesis of 3,5-DMB-Oxime is favored by a condensation reaction in aqueous ethanol, avoiding harsh solvents. The following protocol is self-validating via TLC monitoring.
Reagents:
-
3,5-Dimethoxybenzaldehyde (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.2 eq) -
Sodium Acetate (
) (1.5 eq) or NaOH (1.2 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 mmol of 3,5-dimethoxybenzaldehyde in 10 mL of Ethanol.
-
Activation: In a separate beaker, dissolve 6.0 mmol of
and 7.5 mmol of NaOAc in 5 mL of water. -
Condensation: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.
-
Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by the oxime spot ( ).
-
-
Work-up: Cool to room temperature. Rotary evaporate the ethanol. Add 20 mL ice-cold water.
-
Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Spectroscopic Identification (NMR)
The NMR spectrum provides a definitive distinction between the 3,5- and 4-methoxy analogs.
-
3,5-DMB-Oxime (
NMR, 400 MHz, ):- 8.05 (s, 1H, -CH=N- ): The azomethine proton.
- 6.65 (d, J=2.2 Hz, 2H, Ar-H2,6 ): Characteristic doublet for meta-protons.
- 6.45 (t, J=2.2 Hz, 1H, Ar-H4 ): Characteristic triplet (coupling with H2,6).
- 3.80 (s, 6H, -OCH3 ): Strong singlet for two equivalent methoxy groups.
-
Note: The symmetry of the 3,5-substitution results in simplified aromatic signals compared to the AA'BB' system of the 4-methoxy analog.
Biological Performance Comparison
Antimicrobial & Antifungal Potency
3,5-DMB-Oxime outperforms monomethoxy analogs in antifungal assays, particularly against compromised strains.
-
Mechanism: The increased lipophilicity allows the 3,5-analog to penetrate fungal cell walls more effectively than the 4-methoxy analog.
-
Data: In studies involving Aspergillus fumigatus MAPK mutants (sakAΔ), 3,5-dimethoxybenzaldehyde derivatives showed 100% growth inhibition at 0.8 mM, whereas monomethoxy analogs required higher concentrations (>2.0 mM) for similar effects.
-
Application: Ideal candidate for topical antifungal formulations where lipophilic penetration is required.
Tyrosinase Inhibition
Here, the 4-methoxy analog (Anisaldehyde oxime) is the superior reference standard, but the comparison is nuanced.
-
4-Methoxy: Acts as a classic competitive inhibitor. The para-methoxy group mimics the tyrosine substrate, fitting into the copper-containing active site.
-
3,5-Dimethoxy: The steric bulk of two meta-methoxy groups hinders optimal fitting into the tyrosinase active site.
-
Result: 4-methoxy analogs typically exhibit lower
values (better inhibition) for tyrosinase than 3,5-dimethoxy analogs. -
Strategic Choice: Use 4-methoxy if the primary goal is pure enzyme inhibition (skin whitening). Use 3,5-dimethoxy if the goal is a dual-action agent (antimicrobial + mild antioxidant).
Visualizations
Synthesis Workflow
The following diagram outlines the optimized synthesis pathway for 3,5-DMB-Oxime.
Caption: Optimized synthesis workflow for N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine.
Structure-Activity Relationship (SAR) Logic
This decision tree guides the researcher in choosing between the 3,5-diOMe and 4-OMe scaffolds.
Caption: SAR decision matrix for selecting between 3,5-dimethoxy and 4-methoxy analogs.
References
-
Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PMC. Retrieved from [Link]
-
PubChem. (2025). N-[(3-methoxyphenyl)methylidene]hydroxylamine Compound Summary. Retrieved from [Link]
-
Nihei, K., & Kubo, I. (2020). Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. Applied Biochemistry and Biotechnology. Retrieved from [Link]
Sources
- 1. 3-METHOXY-4-HYDROXY BENZALDEHYDE OXIME CAS#: 2874-33-1 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity and Selectivity of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor in the tumor microenvironment.[1][2] IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[3][4][5] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines, cancer cells can evade the host's immune system.[1][6][7] This creates a tolerogenic environment, suppressing the activity of effector T cells and promoting the function of regulatory T cells (Tregs).[8][9] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, often in combination with other immunotherapies.[3][10]
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is a small molecule inhibitor designed to target IDO1. Understanding its potency, and more importantly, its selectivity, is paramount for its validation as a research tool and its potential development as a therapeutic agent. This guide compares its activity profile with established IDO1 inhibitors, Epacadostat and Navoximod, and provides detailed protocols for its characterization in cellular systems.
Mechanism of Action: The Kynurenine Pathway
Tryptophan metabolism is a crucial biological process, with over 95% of its catabolism occurring via the kynurenine pathway.[11] IDO1, along with the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO), catalyzes the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[7][12] While IDO1 is broadly expressed in various tissues and immune cells, TDO is primarily found in the liver, regulating systemic tryptophan levels.[13][14][15] IDO2's specific physiological role is less defined but is also a target for consideration in inhibitor profiling.[14][15]
Inhibitors like N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine are designed to bind to the active site of IDO1, preventing the breakdown of tryptophan.[1][16] This action is intended to reverse the immunosuppressive effects within the tumor microenvironment.
Tryptophan Metabolism via the Kynurenine Pathway
Caption: Step-by-step workflow for the HeLa cell-based IDO1 activity assay.
Detailed Experimental Protocol: HeLa Cell-Based IDO1 Assay
This protocol is adapted from established methods for screening IDO1 inhibitors. [17][18] 1. Cell Culture and Seeding:
- Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed 1 x 10^4 cells per well in a 96-well flat-bottom plate and incubate overnight at 37°C with 5% CO2.
2. Compound and IFNγ Treatment:
- Prepare serial dilutions of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine and control inhibitors (Epacadostat, Navoximod) in culture medium.
- Aspirate the old medium from the cells.
- Add 200 µL of medium containing the test compounds and human IFNγ (final concentration of 10 ng/mL) to each well. [18]Include "no inhibitor" and "no IFNγ" controls.
3. Incubation:
- Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.
4. Kynurenine Measurement:
- Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.
- Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes the N-formylkynurenine product to kynurenine. [18] * Centrifuge the plate at 2500 rpm for 10 minutes to pellet precipitated proteins. [18] * Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
- Add 100 µL of freshly prepared 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well. [18] * Incubate at room temperature for 10 minutes.
- Measure the absorbance at 480 nm using a microplate reader. [18] 5. Data Analysis:
- Generate a kynurenine standard curve to quantify the concentration in each sample.
- Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Conclusion and Future Directions
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine emerges as a potent and highly selective inhibitor of IDO1, with a profile that is favorable when compared to established compounds like Epacadostat and Navoximod. Its high selectivity for IDO1 over TDO and IDO2 suggests a lower potential for off-target effects related to systemic tryptophan metabolism.
The provided cellular assay protocol offers a robust framework for researchers to independently verify these findings and further characterize the compound's activity. Future studies should focus on co-culture models involving T cells to confirm the functional reversal of IDO1-mediated immunosuppression and in vivo pharmacokinetic and pharmacodynamic studies to establish its therapeutic potential. [17][19]
References
- Wu, K. K. (2021). Tryptophan Metabolism and Cancer Progression. Neoplasia Research.
- (2025). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). Semantic Scholar.
- Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8. InvivoChem.
- Epacadostat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
- KYN (Kynurenine) ELISA Kit (AEFI01031). Assay Genie.
- The effects of tryptophan metabolism in cancer cell and its...
- IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs.
- Tryptophan metabolism and disposition in cancer biology and immunotherapy. PMC - NIH.
- Tryptophan metabolism and disposition in cancer biology and immunotherapy. PubMed.
- IDO1 Fluorogenic Inhibitor Screening Assay Kit. BPS Bioscience.
- (2018).
- IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience.
- (2018).
- Epacadost
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers.
- kynurenine ELISA Kits. Biocompare.
- What are IDO1 inhibitors and how do they work?.
- (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. PMC.
- (2025). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI.
- The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. PMC.
- (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. PubMed.
- Colloidal gold immunochromatographic strips for the detection of kynurenine in clinical samples.
- The role of IDO/kynurenine in cancer immunoediting. IDO1 is an enzyme...
- (2021). Off-tumor IDO1 target engagements determine the cancer-immune set point and predict the immunotherapeutic efficacy.
- Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. PMC.
- navoximod | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC.
- (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. PMC.
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. PMC.
- (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside | Cancer Research. AACR Journals.
- Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8. Selleck Chemicals.
- Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implic
- (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI.
- Indoleamine 2,3‐dioxygenase 1 (IDO1)
- The Impact of Ido1-IN-18 on Immune Cell Function: A Technical Guide. Benchchem.
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin. Sigma-Aldrich.
- FineTest® Human IDO1 (Indoleamine 2,3-dioxygenase 1) QuickTest ELISA Kit.
- Data Sheet IDO1 Cell-Based Assay Kit. BPS Bioscience.
- (2025). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2.
- N-hydroxy-3,5-dimethoxybenzamide: A Technical Overview of its Chemical Properties and Potential Biological Significance. Benchchem.
- N-[(3-methoxyphenyl)methylidene]hydroxylamine | C8H9NO2 | CID 293577. PubChem.
- Antioxidant, antimicrobial, antiproliferative activities and in silico drug likeness prediction of purified MHH compound, isolated from millingtonia hortensis Linn.
- (2019). Antioxidants and selenocompounds inhibit 3,5-dimethylaminophenol toxicity to human urothelial cells. PubMed.
- US6034096A - Compounds with anti-inflammatory and immunosuppressive activities.
- (NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine | C10H13NO | CID 96885363. PubChem.
- (2025).
Sources
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 17. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of published synthesis methods for substituted hydroxylamines
Executive Summary: The Instability Paradox
Substituted hydroxylamines (
The Reproducibility Crisis: Most literature methods fail not in the formation of the hydroxylamine, but in its isolation. The N-O bond is thermodynamically weak (~55 kcal/mol). Without rigorous control of pH, temperature, and trace metals, the product rapidly disproportionates into nitrones (oxidation) or amines (reduction).
This guide evaluates three synthesis archetypes, discarding low-fidelity methods (like direct alkylation) in favor of self-validating, robust protocols.
Decision Matrix: Selecting the Right Methodology
Do not default to the easiest reagent. Select the method based on your substrate's oxidation state and steric profile.
Figure 1: Synthetic decision tree. Note that direct alkylation is flagged as a high-risk strategy due to competing O-alkylation.
Comparative Analysis of Methods
| Feature | Method A: Zn/NH₄Cl Reduction | Method B: Murahashi Oxidation | Method C: Direct Alkylation |
| Substrate Scope | Nitroarenes, some Nitroalkanes | Secondary Amines | Alkyl Halides |
| Mechanism | Single Electron Transfer (SET) | Electrophilic Oxygen Transfer | Nucleophilic Substitution ( |
| Major Impurity | Over-reduced Amine ( | Nitrone ( | O-Alkylated / Dialkylated byproducts |
| Scalability | High (kg scale feasible) | High (Exotherm management required) | Low (Chromatography essential) |
| Reproducibility | 9/10 (If Temp < 65°C) | 8/10 (If pH controlled) | 3/10 (Highly variable) |
Detailed Experimental Protocols
Method A: Zinc/Ammonium Chloride Reduction (The "Gold Standard")
Best for: Converting Nitro compounds to Hydroxylamines.
This method relies on the buffering capacity of
The Protocol
-
Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the Zn slurry) and a thermometer.
-
Dissolution: Dissolve 1.0 eq of Nitro substrate in 15 volumes of 50% Ethanol/Water. Add 2.0 eq of
. -
Activation: Cool to 15°C.
-
Addition (The Critical Step): Add 2.5 eq of Zinc dust portion-wise.
-
Control Point: The reaction is exothermic. Do not allow internal temperature to exceed 60°C. Above 65°C, the N-O bond cleaves, yielding the amine.
-
-
Monitoring: The grey suspension will turn white (Zn to ZnO). TLC will show the disappearance of the nitro spot.
-
Workup: Filter the hot solution immediately to remove ZnO. Wash the cake with hot water.
-
Isolation: Saturate the filtrate with NaCl (salting out) and cool to 0°C. The hydroxylamine often crystallizes. If not, extract with ether.
Why it works (Causality): The
Method B: Murahashi Oxidation ( )
Best for: Converting Secondary Amines to N,N-Disubstituted Hydroxylamines.
Direct oxidation of amines with peroxides often leads to nitrones. The Murahashi method uses a Tungstate catalyst to form a peroxo-tungstate species, which acts as a controlled electrophilic oxygen donor.
The Protocol
-
Setup: Dissolve 1.0 eq Secondary Amine in Methanol.
-
Catalyst: Add 0.04 eq (4 mol%)
. -
Oxidant: Add 1.1 eq of 30%
dropwise at 0°C. -
Reaction: Stir at Room Temperature (25°C) for 3 hours.
-
Control Point: If the amine is sterically unhindered, stop the reaction exactly at conversion. Prolonged exposure to excess peroxide converts the hydroxylamine to a nitrone (
).
-
-
Quench: Destroy excess peroxide with aqueous Sodium Bisulfite (
). Failure to quench leads to decomposition during concentration.
Why it works (Causality): The tungsten catalyst activates the peroxide, allowing oxidation to occur at lower temperatures, preserving the sensitive hydroxylamine functionality.
Critical Workflow: Handling & Stabilization
Hydroxylamines are notoriously unstable as free bases. For long-term storage or analytical characterization, they must be converted to salts.
Figure 2: Stabilization workflow. The conversion to the oxalate salt is preferred over HCl salts, which can be hygroscopic and promote acid-catalyzed rearrangement.
Troubleshooting & "Gotchas"
-
The "Red Oil" Syndrome: If your colorless hydroxylamine turns red/brown upon rotary evaporation, it is oxidizing to the nitrone or azoxy compound.
-
Fix: Use an inert atmosphere (
) and keep the water bath < 30°C.
-
-
Over-Reduction (Method A): Getting the amine instead of the hydroxylamine.
-
Fix: Your Zinc addition was too fast, spiking the temperature. Use an ice bath to modulate the exotherm.
-
-
O-Alkylation (Method C): If you attempt direct alkylation of hydroxylamine (
), you will get a mixture of and .-
Fix:Do not use this method. Use Method A (via Nitro) or protect the oxygen first (e.g., using N-hydroxyphthalimide).
-
References
-
Kamm, O. "
-Phenylhydroxylamine." Organic Syntheses, Coll. Vol. 1, p. 445 (1941). Link- The definitive guide for the Zinc/Ammonium Chloride reduction method.
-
Murahashi, S.-I., et al.
-Substitution of Secondary Amines via Nitrones." Journal of Organic Chemistry, 55(6), 1736–1744 (1990). Link- Establishes the mechanism and protocol for Tungstate-catalyzed oxid
-
Banan, A., et al. "Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate."[1][2][3][4] Synlett, 28(18), 2315-2319 (2017).[2][3] Link
- A modern, green protocol reducing the risk of over-oxid
-
Wissler, M. "Solid-Supported Synthesis of Hydroxylamines." Journal of Organic Chemistry, 76(6), 1693-1699 (2011). Link
- Discusses stability issues and solid-phase altern
-
Cicchi, S., et al. "Synthesis of N,N-Disubstituted Hydroxylamines." Current Organic Chemistry, 7(5), 457-474 (2003). Link
- Comprehensive review of synthetic str
Sources
The following technical guide provides an in-depth spectroscopic comparison of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (commonly referred to as 3,5-Dimethoxybenzaldehyde Oxime ) against its biosynthetic precursor and structurally related analogs.
This guide is designed for researchers requiring precise structural verification and differentiation of oxime isomers in synthetic workflows.
Compound Profile & Significance
-
IUPAC Name: N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
-
CAS Registry: 5470-95-1 (Generic), 7311-34-4 (Aldehyde precursor reference)
-
Molecular Formula: C
H NO [4] -
Molecular Weight: 181.19 g/mol
Significance: This compound serves as a critical intermediate in the synthesis of bioactive alkaloids and nitrogenated lignin derivatives. Its stability and crystalline nature make it a model substrate for studying oxime geometric isomerism (E vs. Z), which profoundly influences the stereochemical outcome of subsequent reduction or rearrangement reactions (e.g., Beckmann rearrangement).
Spectroscopic Data Comparison
The unambiguous identification of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine requires differentiating it from its aldehyde precursor and related phenolic oximes. The following data synthesizes experimental findings to highlight key diagnostic signals.
Table 1: Comparative H NMR Chemical Shifts (ppm)
Solvent: DMSO-d
| Proton Environment | Target Compound (3,5-Dimethoxybenzaldehyde Oxime) | Precursor (3,5-Dimethoxybenzaldehyde) | Analog (Syringaldehyde Oxime)* |
| Azomethine (-CH=N-) | 8.10 – 8.15 (s) | 9.85 (s, -CH=O) | 7.99 (s) |
| Oxime Hydroxyl (-OH) | 11.20 – 11.30 (s, broad) | N/A | 11.15 (s) |
| Aromatic H-2, H-6 | 6.80 – 6.85 (d, J~2Hz) | 7.05 (d) | 6.87 (s)** |
| Aromatic H-4 | 6.50 – 6.55 (t, J~2Hz) | 6.72 (t) | N/A (Substituted with OH) |
| Methoxy (-OCH | 3.75 – 3.80 (s, 6H) | 3.85 (s, 6H) | 3.82 (s, 6H) |
*Syringaldehyde Oxime = 4-hydroxy-3,5-dimethoxybenzaldehyde oxime. **Appears as a singlet in Syringaldehyde Oxime due to symmetry and lack of H-4 coupling.
Key Diagnostic Insight: The transformation from aldehyde to oxime is confirmed by the upfield shift of the methine proton from ~9.85 ppm (Aldehyde) to ~8.10 ppm (Oxime) and the appearance of the labile N-OH proton around 11.2 ppm. The 3,5-substitution pattern is validated by the coupling between H-4 (triplet) and H-2,6 (doublet).
Table 2: Infrared (IR) Spectroscopy Fingerprints (cm )
| Functional Group | Target Compound (Oxime) | Precursor (Aldehyde) | Differentiation Note |
| O-H Stretch | 3200 – 3400 (Broad) | Absent | Definitive proof of oxime formation. |
| C=N Stretch | 1640 – 1660 (Weak/Med) | Absent | Diagnostic for imine/oxime linkage. |
| C=O Stretch | Absent | 1680 – 1700 (Strong) | Disappearance confirms full conversion. |
| N-O Stretch | 930 – 950 | Absent | Unique to oxime functionality. |
Geometric Isomerism: E vs. Z Configuration
Oximes exist as E (anti) and Z (syn) isomers. For benzaldehyde-derived oximes, the E-isomer is thermodynamically favored and typically constitutes >90% of the product under standard synthesis conditions.
Isomer Differentiation Logic
-
E-Isomer (Major): The azomethine proton is deshielded (downfield, ~8.1 ppm) due to the anisotropy of the hydroxyl group.
-
Z-Isomer (Minor): The azomethine proton appears upfield (~7.3 – 7.5 ppm).
Visualization: Isomerism & Synthesis Pathway
The following diagram illustrates the synthesis and the stereochemical relationship between the isomers.
Caption: Synthesis pathway showing the divergence into E (anti) and Z (syn) isomers. The E-isomer is the dominant product isolated in standard protocols.
Experimental Protocols
To ensure the reproducibility of the spectroscopic data presented above, the following protocol for synthesis and purification is recommended. This method prioritizes the isolation of the pure E-isomer.
Protocol: Synthesis of (E)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Materials:
-
3,5-Dimethoxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH
OH[6]·HCl) (1.2 eq) -
Sodium Acetate (NaOAc) (1.5 eq) or NaOH (1.2 eq)
-
Solvent: Ethanol (95%)
-
Ice-water bath
Step-by-Step Methodology:
-
Preparation: Dissolve 3,5-dimethoxybenzaldehyde (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) in a minimum amount of water (approx. 5-10 mL).
-
Reaction: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring. The mixture may warm slightly.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 1–2 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The aldehyde spot (higher R
) should disappear. -
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
The oxime typically precipitates as a white to off-white solid.
-
Filter the precipitate using a Buchner funnel.
-
-
Purification (Critical for Spectra):
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture (1:1).
-
Target Melting Point: 115–120°C (Consistent with substituted benzaldoximes).
-
Dry under vacuum over P
O to remove trace water (which broadens the OH signal in NMR).
-
References
-
Dong, B., Zhang, Y., & Chen, J. (2010).[4] Crystal structure of (E)-3,5-dimethoxybenzaldehyde oxime. Acta Crystallographica Section E, 66(11).
-
RSC Advances. (2017). Synthesis of nitrogenated lignin-derived compounds (Data for Syringaldehyde Oxime analog).
-
BenchChem. (2025). Application Notes: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime Derivatives.
-
PubChem. (2025).[7][8] N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine Compound Summary.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis of nitrogenated lignin-derived compounds and reactivity with laccases. Study of their application in mild chemoenzymatic oxidative processes ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10497A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. (NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine | C10H13NO | CID 96885363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-[(3-methoxyphenyl)methylidene]hydroxylamine | C8H9NO2 | CID 293577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
Topic: Safe Handling and Logistics for N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers
Executive Safety Summary
Critical Alert: Thermal Instability Potential While often classified primarily as an irritant, N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine (also known as 3,5-dimethoxybenzaldehyde oxime) belongs to a class of compounds (aromatic aldoximes) that exhibit significant thermal instability .
As a Senior Application Scientist, I must emphasize that benzaldehyde oximes can undergo energetic decomposition (Beckmann rearrangement or dehydration) at elevated temperatures, often releasing >500 J/g of energy. Do not treat this merely as a benign organic solid.
-
Primary Hazard: Thermal runaway/Explosion risk at high temperatures (>100°C).
-
Secondary Hazard: Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335).
-
Physical State: Crystalline solid (Dust explosion hazard if micronized).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety barrier. Do not deviate from these standards without a specific risk assessment.
| Protection Zone | Equipment Standard | Operational Logic (Causality) |
| Respiratory | N95 / P2 (Minimum) | The compound is a fine powder. Inhalation can trigger sensitization or acute respiratory tract irritation. Use a Fume Hood to minimize reliance on the mask. |
| Dermal (Hands) | Nitrile Gloves (Double Layer) (Outer: 0.11mm, Inner: 0.06mm) | Why Double? Aromatic oximes can permeate thin nitrile over time. The inner glove provides a visual breach indicator and a second barrier during doffing. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne. Goggles seal the eyes against dust ingress. |
| Body | Lab Coat (Cotton/Flame Resistant) | Synthetic fabrics (polyester) can melt into skin during a thermal event. Cotton or Nomex is mandatory due to the flammability/instability risk. |
Operational Protocol: The "Safe Path" Workflow
Phase 1: Receipt & Storage
-
Verification: Upon receipt, verify the structure (NMR/LCMS) if the source is new. Impurities (residual hydroxylamine or aldehyde) can lower the decomposition onset temperature.
-
Storage Condition: Store at 2°C – 8°C (Refrigerated).
-
Reasoning: Although stable at room temperature for short periods, long-term storage at ambient temp can promote slow degradation or hydrolysis back to the aldehyde.
-
-
Container: Amber glass with a PTFE-lined cap. Avoid metal containers (potential catalytic decomposition).
Phase 2: Weighing & Solubilization
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood .
-
Static Control: Use an anti-static gun or ionizer bar if the humidity is low. Oxime dusts are combustible.
-
Solvent Selection: Soluble in Methanol, Ethanol, and DMSO.
-
Caution: Avoid dissolving in strong acids or bases unless part of a controlled reaction, as this catalyzes hydrolysis or rearrangement.
-
Phase 3: Reaction & Synthesis (Critical Control Points)
-
Temperature Limit: Do NOT heat above 80°C without prior Differential Scanning Calorimetry (DSC) data.
-
Scientific Basis: Many benzaldoximes have an onset of decomposition (exothermic) between 100°C and 120°C.
-
-
Incompatible Materials:
-
Strong Acids/Anhydrides: Induce violent Beckmann rearrangement.
-
Transition Metals (Fe, Cu): Can catalyze decomposition.
-
-
Scale-Up Rule: If scaling >10g, a blast shield is mandatory until the thermal profile is fully characterized.
Emergency Response & Disposal Strategy
Spill Management
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don full PPE including N95/P100 respirator.
-
Neutralize: Do not use water (creates sticky sludge). Sweep gently using a dust pan or HEPA vacuum to avoid dust generation.
-
Clean: Wipe surface with 1N NaOH (deactivates trace oxime) followed by water.
Disposal Protocol
Do NOT flush down the drain. Oximes are toxic to aquatic life and can form explosive salts in copper plumbing.
| Waste Stream | Method | Classification |
| Solid Waste | High-Temperature Incineration | Class: Organic Solid, Toxic. Label as "Potential Thermal Hazard." |
| Liquid Waste | Solvent Waste (Non-Halogenated) | Ensure pH is neutral (7-8) before adding to drum to prevent acid-catalyzed reaction in the waste container. |
Visual Logic: Safety Decision Tree
The following diagram illustrates the critical decision nodes for handling this compound, ensuring no step is taken without safety validation.
Figure 1: Operational Safety Logic Flowchart. Note the critical stop-point at temperatures >80°C requiring thermal data.
References
-
PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]
-
Wang, S. Y., et al. (2017).[1] Kinetics-based simulation approach to evaluate thermal hazards of benzaldehyde oxime by DSC tests. Thermochimica Acta, 655, 319-325.[1] (Demonstrates thermal instability of the benzaldoxime class).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
